molecular formula C7H7FN2O B1293378 4-Fluorobenzhydrazide CAS No. 456-06-4

4-Fluorobenzhydrazide

Cat. No.: B1293378
CAS No.: 456-06-4
M. Wt: 154.14 g/mol
InChI Key: UIVXXFYJRYVRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzhydrazide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVXXFYJRYVRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196561
Record name Benzoic acid, p-fluoro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-06-4
Record name 4-Fluorobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-fluoro-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-fluoro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-, hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluorobenzhydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrazide is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the fluorine atom on the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with this compound, tailored for professionals in research and development.

Chemical Structure

The chemical structure of this compound consists of a 4-fluorophenyl group attached to a hydrazide moiety. The IUPAC name for this compound is 4-fluorobenzohydrazide.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure for this compound could not be located. The available crystallographic data pertains to its various derivatives, such as hydrazones. The absence of a crystal structure for the parent compound is a notable gap in the current scientific literature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇FN₂O[1][2]
Molecular Weight 154.14 g/mol [1][2]
Appearance Off-white to orange or light brown crystalline powder[2]
Melting Point 162-166 °C[2][3]
Solubility Soluble in methanol.[2]
pKa 12.17 ± 0.10 (Predicted)[2]
Density 1.272 ± 0.06 g/cm³ (Predicted)[2]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and hydrazide protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
9.85s1H-CONH-[2]
7.86dd2HAromatic protons ortho to C=O[2]
7.25t2HAromatic protons meta to C=O[2]
4.46s2H-NH₂[2]

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectroscopy

Links to the ¹³C NMR spectrum are available in the PubChem database.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. Data is available through PubChem and SpectraBase.[1][4]

Mass Spectrometry

The mass spectrum of this compound confirms its molecular weight. GC-MS data is available in the PubChem database.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of an ester of 4-fluorobenzoic acid with hydrazine hydrate.[2][5]

Reaction:

Ethyl 4-fluorobenzoate + Hydrazine hydrate → this compound + Ethanol

General Procedure:

  • To a solution of ethyl 4-fluorobenzoate in ethanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).[2][5]

  • Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 10-15 hours.[2][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Wash the resulting solid with hexane to remove non-polar impurities.[2]

  • Dry the solid to obtain crude this compound.

Purification: The crude product can be further purified by recrystallization. While specific solvents for this compound are not detailed, a general approach for similar compounds involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to cool slowly to form crystals.

G cluster_0 Synthesis A Ethyl 4-fluorobenzoate + Hydrazine Hydrate in Ethanol B Reflux (85°C, 10-15h) A->B C Reaction Monitoring (TLC) B->C D Cool to RT C->D Reaction Complete E Concentrate D->E F Wash with Hexane E->F G Dry F->G H Crude this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Schiff Bases and 1,3,4-Oxadiazoles

This compound is a key intermediate in the synthesis of various heterocyclic compounds, such as Schiff bases (hydrazones) and 1,3,4-oxadiazoles, which often exhibit biological activity.[6]

G A This compound C Schiff Base (Hydrazone) A->C + B Aromatic Aldehyde (catalytic acetic acid) E 1,3,4-Oxadiazole C->E Cyclization D Iodine, K₂CO₃ in DMSO

Caption: Synthesis of Schiff bases and 1,3,4-oxadiazoles from this compound.

Biological Activity and Applications

This compound itself is primarily used as a synthetic intermediate. However, its derivatives, particularly hydrazones, have been reported to possess a wide range of biological activities, including:

  • Antimicrobial Activity: Derivatives have shown activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.[7][8]

  • Antitubercular Activity: Several studies have focused on the synthesis of this compound derivatives as potential antitubercular agents.[8]

The incorporation of the 4-fluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.

G A This compound B Synthetic Modification (e.g., Schiff Base Formation) A->B C Bioactive Hydrazone Derivatives B->C D Antimicrobial Activity C->D E Antitubercular Activity C->E F Other Potential Biological Activities C->F

Caption: Role of this compound as a precursor to biologically active molecules.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has summarized its core chemical properties, spectroscopic data, and established experimental protocols for its synthesis and derivatization. While a significant amount of data is available, the absence of a publicly available crystal structure for the parent compound highlights an area for future research. The continued exploration of derivatives synthesized from this compound holds promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzhydrazide from 4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-fluorobenzhydrazide from 4-fluorobenzoic acid, a crucial intermediate in the development of various pharmaceutical and agrochemical agents. This document details the core methodologies, presents quantitative data in a structured format, and includes visual representations of the chemical pathways and experimental workflows.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of hydrazones and heterocyclic compounds with potential biological activities.[1] Its preparation from the readily available 4-fluorobenzoic acid is a fundamental process for researchers in the field. This guide outlines two prevalent and effective synthetic strategies: the esterification-hydrazinolysis pathway and the acid chloride-hydrazinolysis pathway.

Synthetic Pathways

There are two primary, well-established routes for the synthesis of this compound starting from 4-fluorobenzoic acid. Both methods are reliable and can be selected based on the availability of reagents and desired reaction conditions.

Pathway A: Esterification followed by Hydrazinolysis

This two-step synthesis first involves the conversion of 4-fluorobenzoic acid to its corresponding ester, typically ethyl 4-fluorobenzoate, through Fischer esterification. The resulting ester is then subjected to hydrazinolysis to yield the final product, this compound.[1][2]

Pathway B: Acid Chloride Formation followed by Hydrazinolysis

This alternative two-step route begins with the conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce this compound.[3][4][5]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data associated with each synthetic pathway, allowing for a clear comparison of reaction parameters and outcomes.

Table 1: Synthesis of Ethyl 4-Fluorobenzoate (Pathway A, Step 1)

ParameterValueReference
Starting Material4-Fluorobenzoic Acid[1]
ReagentsAbsolute Ethanol, Sulfuric Acid[1]
Molar Ratio (Acid:Ethanol)1 : 4 (by volume)[1]
CatalystSulfuric Acid (catalytic amount)[2]
Reaction Time7-8 hours[1]
Reaction TemperatureReflux[1]
Work-upNeutralization with Na2CO3, Solvent Extraction[1]
Yield80%[1]

Table 2: Synthesis of this compound from Ethyl 4-Fluorobenzoate (Pathway A, Step 2)

ParameterValueReference
Starting MaterialEthyl 4-Fluorobenzoate[1][6]
ReagentsHydrazine Hydrate, Absolute Ethanol[1][6]
Molar Ratio (Ester:Hydrazine Hydrate)1 : 5[6]
SolventEthanol[6]
Reaction Time10-15 hours[1][6]
Reaction Temperature85 °C (Reflux)[6]
Work-upCooling, Concentration, Washing with Hexane[6]
Yield79% to Quantitative[6]

Table 3: Synthesis of 4-Fluorobenzoyl Chloride (Pathway B, Step 1)

ParameterValueReference
Starting Material4-Fluorobenzoic Acid[4]
ReagentsThionyl Chloride[4]
Reaction Time2.5 hours[4]
Reaction Temperature60 °C for 30 min, then 80 °C for 2 hours[4]
Work-upDistillation under reduced pressure[3]
YieldHigh (often used in situ)

Table 4: Synthesis of this compound from 4-Fluorobenzoyl Chloride (Pathway B, Step 2)

ParameterValueReference
Starting Material4-Fluorobenzoyl Chloride[5]
ReagentsHydrazine Hydrate, THF (or other suitable solvent)[5]
Reaction Time30 minutes[5]
Reaction Temperature0-5 °C[5]
Work-upFiltration and Recrystallization[5]
Yield50% (for a related diacylhydrazine synthesis)[5]

Experimental Protocols

The following are detailed experimental methodologies for the key reactions described.

Protocol for Pathway A: Esterification and Hydrazinolysis

Step 1: Synthesis of Ethyl 4-Fluorobenzoate [1]

  • To a 250 mL round-bottom flask, add 15 g of 4-fluorobenzoic acid and 60 mL of absolute ethanol.

  • Carefully add 7.5 mL of concentrated sulfuric acid to the mixture while swirling.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 7-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by adding a 10% solution of sodium carbonate until the pH reaches 9.

  • Transfer the mixture to a separatory funnel and add chilled water.

  • Extract the ethyl 4-fluorobenzoate with chloroform.

  • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the liquid ester. A yield of approximately 80% is expected.

Step 2: Synthesis of this compound [1][6]

  • In a 250 mL round-bottom flask, dissolve 12.5 mL of the synthesized ethyl 4-fluorobenzoate in 50 mL of absolute ethanol.

  • Add 37.5 mL of hydrazine hydrate to the flask.

  • Reflux the mixture for 12-15 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add n-hexane to the resulting residue to precipitate the solid product.

  • Filter the needle-like crystals, wash with hexane, and dry to obtain this compound. An expected yield of around 79% can be achieved.

Protocol for Pathway B: Acid Chloride Formation and Hydrazinolysis

Step 1: Synthesis of 4-Fluorobenzoyl Chloride [4]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 1.4 g (0.01 mol) of 4-fluorobenzoic acid.

  • Add 10 mL of thionyl chloride to the flask.

  • Heat the mixture at 60 °C for 30 minutes, then increase the temperature to 80 °C for 2 hours until a uniform solution is obtained.

  • The resulting 4-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound [5]

Note: This is a general procedure adapted from a similar synthesis.

  • Cool a solution of hydrazine hydrate in a suitable solvent (e.g., THF) to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of 4-fluorobenzoyl chloride to the cooled hydrazine solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • The precipitated product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

Visualizations

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

Reaction_Pathway cluster_A Pathway A: Esterification-Hydrazinolysis cluster_B Pathway B: Acid Chloride-Hydrazinolysis 4-Fluorobenzoic Acid_A 4-Fluorobenzoic Acid Ethyl 4-Fluorobenzoate Ethyl 4-Fluorobenzoate 4-Fluorobenzoic Acid_A->Ethyl 4-Fluorobenzoate Ethanol, H₂SO₄ (cat.), Reflux 4-Fluorobenzhydrazide_A This compound Ethyl 4-Fluorobenzoate->4-Fluorobenzhydrazide_A Hydrazine Hydrate, Ethanol, Reflux 4-Fluorobenzoic Acid_B 4-Fluorobenzoic Acid 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoic Acid_B->4-Fluorobenzoyl Chloride SOCl₂, Heat 4-Fluorobenzhydrazide_B This compound 4-Fluorobenzoyl Chloride->4-Fluorobenzhydrazide_B Hydrazine Hydrate, 0-5 °C

Caption: Chemical reaction pathways for the synthesis of this compound.

Experimental_Workflow cluster_A Pathway A cluster_B Pathway B A1 Esterification of 4-Fluorobenzoic Acid A2 Reaction Monitoring (TLC) A1->A2 A3 Work-up & Isolation of Ester A2->A3 A4 Hydrazinolysis of Ester A3->A4 A5 Reaction Monitoring (TLC) A4->A5 A6 Product Precipitation & Filtration A5->A6 A7 Drying & Characterization A6->A7 End End Product: This compound A7->End B1 Conversion to 4-Fluorobenzoyl Chloride B2 Optional: Purification of Acid Chloride B1->B2 B3 Reaction with Hydrazine Hydrate B2->B3 B4 Product Precipitation & Filtration B3->B4 B5 Recrystallization & Drying B4->B5 B6 Characterization B5->B6 B6->End Start Start: 4-Fluorobenzoic Acid Start->A1 Start->B1

Caption: Experimental workflows for the two synthetic pathways.

Conclusion

This guide has detailed two robust and commonly employed methods for the synthesis of this compound from 4-fluorobenzoic acid. The choice between the esterification-hydrazinolysis and the acid chloride-hydrazinolysis pathways will depend on factors such as reagent availability, safety considerations, and desired reaction scale. Both routes provide good to excellent yields of the target compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Spectroscopic Profile of 4-Fluorobenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzhydrazide (C₇H₇FN₂O), a compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇FN₂O, and its molecular weight is 154.14 g/mol .[1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.85s1H-NH-
7.86dd2HAr-H (ortho to C=O)
7.25t2HAr-H (ortho to F)
4.46s2H-NH₂

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
166.7C=O
164.2 (d, J = 248 Hz)C-F
132.5 (d, J = 9 Hz)Ar-C (ortho to C=O)
127.8Ar-C (ipso)
116.0 (d, J = 22 Hz)Ar-C (ortho to F)

Solvent: DMSO-d₆, Instrument: 100 MHz NMR Spectrometer. Note: Precise peak assignments may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (hydrazide)
3050MediumAromatic C-H stretching
1650StrongC=O stretching (Amide I)
1600, 1500MediumC=C stretching (aromatic ring)
1250StrongC-F stretching
850Strongp-disubstituted benzene C-H bend

Technique: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Abundance (%)Assignment
154High[M]⁺ (Molecular ion)
123High[M - NHNH₂]⁺
95High[C₆H₄F]⁺
75Medium[C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

2.1.2. ¹³C NMR Spectroscopy

A solution of this compound (approximately 20-30 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL). The spectrum was recorded on a 100 MHz NMR spectrometer with proton decoupling. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak (DMSO-d₆ at δ 39.52).

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique.[2][3][4][5] A small amount of this compound (1-2 mg) was intimately mixed and ground with spectroscopic grade potassium bromide (KBr, approximately 100-200 mg). The fine powder was then compressed in a die under high pressure to form a transparent pellet. The spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1][6]

Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound was prepared in a volatile organic solvent like methanol or dichloromethane.[7][8] The sample was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy Synthesis->IR Prepare KBr Pellet MS Mass Spectrometry Synthesis->MS Dissolve in Volatile Solvent Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Guide Structure->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of 4-Fluorobenzhydrazide (CAS No. 456-06-4). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on establishing robust experimental protocols and frameworks for data presentation. The information herein is intended to guide researchers in generating reliable data for formulation development, process optimization, and regulatory submissions.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for any solubility and stability studies.

PropertyValueReference
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 162-166 °C
IUPAC Name 4-fluorobenzohydrazide[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential for developing viable formulations. A comprehensive solubility profile of this compound should be established across a range of solvents with varying polarities and at different temperatures.

Quantitative Solubility Data

Table 1: Illustrative Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method
Water25Data to be determinedShake-Flask
Water37Data to be determinedShake-Flask
Methanol25Data to be determinedShake-Flask
Ethanol25Data to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedShake-Flask
Acetonitrile25Data to be determinedShake-Flask
0.1 M HCl25Data to be determinedShake-Flask
pH 7.4 Buffer25Data to be determinedShake-Flask
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[2]

Apparatus and Reagents:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass flasks or vials with airtight seals

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the desired solvent. A visible excess of solid should remain to ensure saturation.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any suspended solid particles, centrifugation of the sample is recommended.

  • Accurately dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) by accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask to prevent evaporation A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge to remove suspended solids E->F G Dilute supernatant F->G H Quantify by HPLC-UV or UV-Vis G->H I Calculate solubility H->I G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_outcome Outcome A This compound (Solid and Solution) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Validate Analytical Method H->K G cluster_products Potential Degradation Products A This compound B 4-Fluorobenzoic Acid A->B Hydrolysis (Acid/Base) C Hydrazine A->C Hydrolysis (Acid/Base) D Other Oxidation Products A->D Oxidation

References

The Pivotal Role of 4-Fluorobenzhydrazide as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzhydrazide, a versatile chemical intermediate, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a fluorine atom and a hydrazide functional group, make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and its crucial role as a precursor to potent therapeutic agents and advanced materials. Detailed experimental protocols, quantitative data on the biological efficacy of its derivatives, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (4-FBH) is an aromatic organic compound characterized by a fluorinated benzene ring attached to a hydrazide moiety (-CONHNH₂). The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a strategy widely employed in modern drug discovery.[1] The hydrazide group, on the other hand, is a reactive functional group that readily participates in various condensation and cyclization reactions, enabling the construction of diverse heterocyclic scaffolds such as Schiff bases and 1,3,4-oxadiazoles.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4] This guide elucidates the synthesis of 4-FBH and its subsequent transformation into biologically active molecules, providing detailed experimental procedures and quantitative biological data to facilitate further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 456-06-4[5]
Molecular Formula C₇H₇FN₂O[5]
Molecular Weight 154.14 g/mol [5]
Appearance White to off-white crystalline powder[3]
Melting Point 162-166 °C[6]
Solubility Soluble in methanol and ethanol[3]
Purity ≥96%[6]

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound involves a two-step process starting from 4-fluorobenzoic acid.

Step 1: Esterification of 4-Fluorobenzoic Acid

Protocol:

  • In a 250 ml round-bottom flask, dissolve 15g of 4-fluorobenzoic acid in 60 ml of absolute ethanol.[3]

  • Carefully add 7.5 ml of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.[3]

  • Attach a condenser and reflux the mixture for 7-8 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane.[3]

  • Upon completion, cool the reaction mixture and add 5 ml of a 10% sodium carbonate (Na₂CO₃) solution to neutralize any unreacted acid.[3]

  • The resulting product, ethyl 4-fluorobenzoate, can be isolated and purified for the next step.

Step 2: Hydrazinolysis of Ethyl 4-Fluorobenzoate

Protocol:

  • In a 250 ml round-bottom flask, place the synthesized ethyl 4-fluorobenzoate (12.5 ml).[3]

  • Add 50 ml of absolute ethanol and 37.5 ml of hydrazine hydrate. The recommended ratio of ester to absolute ethanol to hydrazine hydrate is 1:4:3.[3]

  • Cover the flask with aluminum foil and stir the mixture on a hot plate for 12-15 hours.[3]

  • Monitor the formation of a solid product and check for reaction completion using TLC (n-hexane/ethyl acetate mobile phase) and a UV lamp.[3]

  • Once the reaction is complete, add n-hexane to the mixture to precipitate the product.[3]

  • Filter the solution to collect the needle-like crystals of this compound.[3]

  • Dry the product to obtain a shiny, off-white solid. The typical yield is around 79%.[3]

This compound as a Precursor to Bioactive Molecules

This compound serves as a key starting material for the synthesis of various classes of bioactive compounds, most notably Schiff bases and 1,3,4-oxadiazoles.

Synthesis of Schiff Bases (Hydrazones)

Schiff bases, or hydrazones, are synthesized by the condensation reaction between this compound and various aromatic aldehydes.

General Experimental Protocol:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of acetic acid.[2]

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.[2]

  • Upon completion, the product precipitates out of the solution.

  • The solid is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure Schiff base derivative.[2]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are synthesized via the oxidative cyclization of the corresponding Schiff bases.

General Experimental Protocol:

  • Dissolve the synthesized Schiff base in a suitable solvent such as Dimethyl sulfoxide (DMSO).[2]

  • Add iodine (I₂) and potassium carbonate (K₂CO₃) to the solution.[2]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the 1,3,4-oxadiazole derivative.

  • The solid product is filtered, washed, and recrystallized to obtain the pure compound.[2]

Biological Activities of this compound Derivatives

Derivatives of this compound have been extensively studied for their wide range of biological activities. The following sections and tables summarize the antimicrobial and anticancer activities of selected derivatives.

Antimicrobial Activity

Hydrazone derivatives of this compound have shown significant activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Hydrazone Derivatives

Compound IDR-group on AldehydeS. aureusMRSAB. subtilisA. baumanniiReference
6g 4-Trifluoromethylphenyl0.78-0.78-[7]
6h 4-Chlorophenyl6.256.256.251.56[7]
6i 2,4-Dichlorophenyl1.561.560.783.125[7]
6j 4-Bromophenyl3.1251.561.560.78[7]
1a 5-Nitro-2-furanylEqual to ceftriaxone---[8]
1c 4-ChlorophenylIn range of ceftriaxone---[8]
1d 4-NitrophenylIn range of ceftriaxone---[8]
2a (Oxadiazoline) 5-Nitro-2-furanylIn range of ceftriaxone---[8]
Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected Hydrazone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3h PC-3 (Prostate)1.32
3h MCF-7 (Breast)2.99[4]
3h HT-29 (Colon)1.71[4]
4g MCF-7 (Breast)17.8[2]
4h MCF-7 (Breast)21.2[2]
13 IGR39 (Melanoma)2.50 ± 0.46
13 PPC-1 (Prostate)3.63 ± 0.45[9]
13 MDA-MB-231 (Breast)5.10 ± 0.80[9]
13 Panc-1 (Pancreatic)5.77 ± 0.80[9]

Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism of Action

Several hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria. Key events include the disruption of the mitochondrial membrane potential, leading to the activation of a cascade of caspases, such as caspase-9 and caspase-3.[2] Furthermore, some derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[8] The MAPK signaling pathway, including ERK and p38 kinases, has also been implicated in the apoptosis induced by these compounds.[10]

anticancer_pathway Hydrazone Derivative Hydrazone Derivative PI3K PI3K Hydrazone Derivative->PI3K Mitochondria Mitochondria Hydrazone Derivative->Mitochondria MAPK (ERK, p38) MAPK (ERK, p38) Hydrazone Derivative->MAPK (ERK, p38) AKT AKT PI3K->AKT Cell Proliferation/Survival Cell Proliferation/Survival AKT->Cell Proliferation/Survival Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis MAPK (ERK, p38)->Apoptosis

Anticancer signaling pathway of hydrazone derivatives.
Antimicrobial Mechanism of Action

The antimicrobial action of hydrazone derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have shown strong inhibitory activity against DNA gyrase, an enzyme crucial for bacterial DNA replication.[11] The chelation of metal ions essential for microbial growth and the disruption of the cell membrane are other proposed mechanisms of action.

Experimental and Synthetic Workflows

A typical workflow for the synthesis and biological screening of novel this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 4-Fluorobenzoic Acid Esterification Esterification Start->Esterification Hydrazinolysis Hydrazinolysis to 4-FBH Esterification->Hydrazinolysis Condensation Condensation with Aldehydes Hydrazinolysis->Condensation Hydrazones Hydrazone Derivatives Condensation->Hydrazones Cyclization Oxidative Cyclization Hydrazones->Cyclization Antimicrobial_Screening Antimicrobial Screening (MIC) Hydrazones->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (IC50) Hydrazones->Anticancer_Screening Oxadiazoles 1,3,4-Oxadiazole Derivatives Cyclization->Oxadiazoles Oxadiazoles->Antimicrobial_Screening Oxadiazoles->Anticancer_Screening Mechanism_Studies Mechanism of Action Studies Antimicrobial_Screening->Mechanism_Studies Anticancer_Screening->Mechanism_Studies Data_Analysis Data Analysis & SAR Mechanism_Studies->Data_Analysis

General workflow for synthesis and screening.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its hydrazide group allow for the facile generation of large libraries of diverse derivatives. The incorporation of the fluoro-substituent often imparts favorable pharmacokinetic properties to the resulting molecules. The extensive research into the biological activities of its hydrazone and 1,3,4-oxadiazole derivatives has revealed potent antimicrobial and anticancer agents, with some compounds showing promise for further preclinical and clinical development. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this compound as a key building block in the development of novel therapeutics and functional materials.

References

4-Fluorobenzhydrazide: A Technical Guide to its Synthesis and Structural Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzhydrazide, a compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction analysis is not publicly available, this document consolidates known information regarding its synthesis, properties, and expected structural features based on related compounds. This guide also outlines the standard experimental workflow for such a crystallographic analysis.

Synthesis and Properties

This compound (C₇H₇FN₂O) is a hydrazide derivative of 4-fluorobenzoic acid. Its synthesis is typically achieved through the reaction of an ester of 4-fluorobenzoic acid, such as ethyl 4-fluorobenzoate, with hydrazine hydrate in an alcohol solvent. The reaction mixture is refluxed for several hours, after which the product can be isolated as a crystalline solid.

Key Properties:

PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance Crystalline powder
Melting Point 162-166 °C

Experimental Protocols

While specific experimental data for the crystal structure determination of this compound is not available, a standard methodology for such an analysis would involve the following steps:

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A saturated solution of the synthesized this compound in a suitable solvent, such as methanol or ethanol, would be prepared. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer uses a specific X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for crystal structure analysis and the anticipated intermolecular interactions in the this compound crystal lattice.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis 4-Fluorobenzoic Acid Ester 4-Fluorobenzoic Acid Ester Reaction with Hydrazine Hydrate Reaction with Hydrazine Hydrate 4-Fluorobenzoic Acid Ester->Reaction with Hydrazine Hydrate Ethanol, Reflux Crude this compound Crude this compound Reaction with Hydrazine Hydrate->Crude this compound Dissolution in Solvent Dissolution in Solvent Crude this compound->Dissolution in Solvent Slow Evaporation Slow Evaporation Dissolution in Solvent->Slow Evaporation e.g., Methanol Single Crystals Single Crystals Slow Evaporation->Single Crystals X-ray Diffraction Data Collection X-ray Diffraction Data Collection Single Crystals->X-ray Diffraction Data Collection Structure Solution and Refinement Structure Solution and Refinement X-ray Diffraction Data Collection->Structure Solution and Refinement Crystallographic Data Crystallographic Data Structure Solution and Refinement->Crystallographic Data

General experimental workflow for the crystal structure analysis of this compound.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H O2_B C=O N1_A->O2_B N-H···O Hydrogen Bond O1_A C=O N2_B N-H O1_A->N2_B C=O···H-N Hydrogen Bond F1_A F Aromatic_B Aromatic Ring F1_A->Aromatic_B C-F···π Interaction

Anticipated intermolecular interactions in the this compound crystal lattice.

Expected Crystal Structure and Intermolecular Interactions

Based on the crystal structures of similar benzhydrazide derivatives and other fluorine-containing organic molecules, it is anticipated that the crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The hydrazide moiety provides both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O).

The primary interaction is expected to be N-H···O hydrogen bonds, forming dimers or extended chains. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions. Furthermore, π-π stacking interactions between the aromatic rings and C-F···π interactions are also likely to play a role in the overall crystal packing. These non-covalent interactions are crucial in determining the supramolecular architecture and, consequently, the physicochemical properties of the solid state. A detailed Hirshfeld surface analysis of a determined crystal structure would provide quantitative insights into these various intermolecular contacts.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a foundational understanding of its synthesis, properties, and the likely nature of its solid-state structure. The provided experimental workflow serves as a standard protocol for researchers aiming to determine its crystal structure. A successful crystallographic analysis would be invaluable for the rational design of new pharmaceutical agents and functional materials based on the this compound scaffold.

The Versatility of 4-Fluorobenzhydrazide: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Fluorobenzhydrazide has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural and electronic properties, conferred by the fluorine atom and the reactive hydrazide moiety, make it an attractive building block for the development of novel drug candidates. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, focusing on the synthesis of its key derivatives, their biological activities, and the underlying mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Significance of the this compound Moiety

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound, a readily available and synthetically tractable molecule, combines the benefits of a fluoro-substituent with a highly versatile hydrazide functional group. This hydrazide moiety serves as a key synthon for the construction of various heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and quinazolinones, which are known to exhibit a broad spectrum of biological activities. The exploration of derivatives from this core structure has led to the identification of potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.

Synthetic Pathways and Key Derivatives

This compound is a cornerstone for the synthesis of several classes of bioactive compounds. The general synthetic workflow often involves the initial formation of a hydrazone, which can then be cyclized to form other heterocyclic systems.

G FBH This compound Hydrazone This compound Hydrazone FBH->Hydrazone Condensation Quinazolinone Quinazolinone Derivative FBH->Quinazolinone Multi-step Synthesis Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazone->Oxadiazole Oxidative Cyclization BioActivity Biological Activity Screening Hydrazone->BioActivity Oxadiazole->BioActivity Quinazolinone->BioActivity

Figure 1: General synthetic and screening workflow.
Synthesis of this compound Hydrazones

The condensation reaction between this compound and various aldehydes or ketones is the most direct route to a wide range of hydrazone derivatives. These compounds have shown significant biological activities themselves and also serve as crucial intermediates for further cyclization reactions.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse pharmacological properties. A common method for their synthesis involves the oxidative cyclization of N-acylhydrazones, derived from this compound, using various reagents.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial effects. Their synthesis from this compound is a multi-step process that often involves the formation of an intermediate that is then cyclized to form the quinazolinone ring.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been extensively evaluated for a variety of biological activities, demonstrating their potential in several therapeutic areas.

Antimicrobial and Antituberculosis Activity

Hydrazone and 1,3,4-oxadiazoline derivatives of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated as potential antimicrobial agents.[1] Some of these compounds have shown promising activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][2] A series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives were specifically synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing high inhibitory activity.[3]

Anticancer Activity

The anticancer potential of this compound derivatives, particularly quinazolinone-based compounds, has been a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, fluorinated phenylhydrazine Schiff base derivatives have demonstrated cytotoxic and antiproliferative effects on pancreatic cancer cell lines, inducing apoptosis.[4] Some quinazolinone hydrazide derivatives have been designed and synthesized as EGFR inhibitors, showing potent anti-tumor cell proliferation activity.

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, new sulfonate ester-linked fluorinated hydrazone derivatives have been synthesized and shown to be effective multitarget inhibitors of both hCAs and cholinesterases.[5]

  • Carbonic Anhydrase Inhibition: The same sulfonate ester-linked fluorinated hydrazone derivatives also exhibit inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, suggesting their potential in treating conditions like glaucoma.[5]

  • α-Amylase Inhibition: Benzylidenehydrazine derivatives have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. Some of these derivatives have shown potent α-amylase inhibitory activity, suggesting their potential as antidiabetic agents.[6]

Antioxidant Activity

Schiff bases and 1,3,4-oxadiazole analogs derived from 4-fluorobenzoic acid have been synthesized and demonstrated good free radical scavenging activity, indicating their potential as antioxidants.[7]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeTarget OrganismMIC (µg/mL)Reference
Hydrazone DerivativeStaphylococcus aureus4-8[8]
Hydrazone DerivativeEscherichia coliVaries[1]
Hydrazone DerivativePseudomonas aeruginosaVaries[1]
Hydrazone DerivativeCandida albicansVaries[1]
Hydrazone DerivativeMycobacterium tuberculosis H37Rv>85% inhibition[3]

Table 2: Anticancer Activity (IC50 in µM)

Compound TypeCell LineIC50 (µM)Reference
Quinazolinone HydrazideMCF-7 (Breast Cancer)1.31
Quinazolinone HydrazideHepG2 (Liver Cancer)1.89
Quinazolinone HydrazideSGC (Gastric Cancer)2.10
Fluorinated Phenylhydrazine Schiff BasePancreatic Cancer Cell LinesVaries[4]

Table 3: Enzyme Inhibition (IC50 in nM or µM)

Compound TypeTarget EnzymeIC50Reference
Sulfonate Ester-Linked HydrazonehCA I30.4–264.0 nM[5]
Sulfonate Ester-Linked HydrazonehCA II23.2–251.6 nM[5]
Sulfonate Ester-Linked HydrazoneAChE12.1–114.3 nM[5]
Sulfonate Ester-Linked HydrazoneBChE76.4–134.0 nM[5]
Benzylidenehydrazine Derivativeα-Amylase116.19 µM[6]

Signaling Pathways and Mechanism of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several anticancer quinazolinone derivatives act as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the kinase domain, these compounds inhibit the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways like the Ras-MAPK pathway, which are crucial for cell proliferation and survival.

G Ligand Growth Factor RTK RTK Ligand->RTK P_RTK P-RTK-P RTK->P_RTK Dimerization & Autophosphorylation Grb2 Grb2/Sos P_RTK->Grb2 Ras Ras-GDP Grb2->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 4-F-Benzhydrazide Derivative Inhibitor->RTK

Figure 2: Inhibition of the RTK signaling pathway.
Induction of Apoptosis

Many anticancer derivatives of this compound exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 4-F-Benzhydrazide Derivative Inhibitor->Mitochondrion Induces Stress

Figure 3: Induction of the apoptotic pathway.

Detailed Experimental Protocols

General Procedure for the Synthesis of this compound Hydrazones
  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives from Hydrazones
  • To a solution of the this compound hydrazone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid), add the cyclizing agent (e.g., acetic anhydride, bromine in glacial acetic acid, or iodine in the presence of a base).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the final product using spectroscopic methods.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (microorganism without test compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for MTT Assay for Anticancer Activity
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
  • Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compound (inhibitor) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Add the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a remarkably versatile and valuable scaffold in the field of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a continuing focus of research. The information presented in this technical guide highlights the significant potential of this compound-based compounds as leads for the development of new therapeutic agents for a wide range of diseases. Further exploration of this chemical space, coupled with detailed mechanistic studies and preclinical evaluations, is warranted to fully realize the therapeutic promise of this important class of molecules.

References

4-Fluorobenzhydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic structures are integral to a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of starting materials, 4-fluorobenzhydrazide has emerged as a particularly valuable and versatile precursor. Its unique structural features, including the reactive hydrazide moiety and the strategically placed fluorine atom, make it an ideal building block for constructing a diverse range of heterocyclic systems. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.[2]

This technical guide provides a comprehensive overview of the synthetic utility of this compound in generating key heterocyclic scaffolds, including 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and pyridazinones. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the practical application of these synthetic methodologies in a research and development setting.

Synthesis of the Precursor: this compound

The journey into the synthesis of complex heterocycles begins with the preparation of the key precursor, this compound. This is typically achieved through a two-step process commencing with the esterification of 4-fluorobenzoic acid, followed by hydrazinolysis of the resulting ester.[3]

Experimental Protocol: Synthesis of this compound
  • Esterification of 4-Fluorobenzoic Acid:

    • To a solution of 4-fluorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the ethyl 4-fluorobenzoate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • Hydrazinolysis of Ethyl 4-Fluorobenzoate:

    • Dissolve the crude ethyl 4-fluorobenzoate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • The solid this compound will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.[3]

General Synthetic Workflow

The overarching strategy for utilizing this compound as a precursor involves its reaction with various electrophilic reagents, leading to the formation of intermediate acylhydrazones or other reactive species, which then undergo intramolecular cyclization to yield the desired heterocyclic ring systems.

G A 4-Fluorobenzoic Acid B Esterification (Ethanol, H₂SO₄) A->B C Ethyl 4-Fluorobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E This compound D->E F Reaction with Electrophiles E->F G Intermediate (e.g., Acylhydrazone) F->G H Intramolecular Cyclization G->H I Heterocyclic Derivatives H->I

Caption: General workflow for heterocyclic synthesis from 4-fluorobenzoic acid.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound is a common and efficient process. A frequent method involves the initial condensation of this compound with an aromatic aldehyde to form an N-acylhydrazone, followed by oxidative cyclization.[3]

Reaction Pathway for 1,3,4-Oxadiazole Synthesis

G A This compound C Condensation (cat. Acetic Acid) A->C B Aromatic Aldehyde B->C D N-Acylhydrazone Intermediate C->D E Oxidative Cyclization (e.g., I₂/K₂CO₃ in DMSO) D->E F 2-(4-Fluorophenyl)-5-aryl- 1,3,4-Oxadiazole E->F

Caption: Synthesis of 1,3,4-oxadiazoles from this compound.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-(substituted-phenyl)-1,3,4-oxadiazoles
  • Synthesis of Schiff Bases (Hydrazones):

    • Dissolve this compound in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add an equimolar amount of the desired aromatic aldehyde.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry.[3]

  • Cyclization to 1,3,4-Oxadiazoles:

    • To a solution of the synthesized hydrazone in dimethyl sulfoxide (DMSO), add potassium carbonate and iodine.

    • Heat the reaction mixture at 80-100 °C for 3-5 hours.

    • After the reaction is complete, pour the mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.

    • The solid 1,3,4-oxadiazole derivative will precipitate.

    • Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).[3]

Quantitative Data for Synthesized 1,3,4-Oxadiazoles
Compound IDAryl SubstituentYield (%)Melting Point (°C)Reference
5a Phenyl85142-144[3]
5b 4-Chlorophenyl88178-180[3]
5c 4-Nitrophenyl90220-222[3]
5d 4-Methoxyphenyl82158-160[3]

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5] A common route to synthesize pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] In this context, chalcones, which are α,β-unsaturated ketones, can react with this compound to form pyrazoline intermediates that can be subsequently oxidized to pyrazoles.

Reaction Pathway for Pyrazole Synthesis

G A This compound C Cyclocondensation (e.g., Acetic Acid) A->C B Chalcone (α,β-Unsaturated Ketone) B->C D Pyrazoline Intermediate C->D E Oxidation D->E F Substituted Pyrazole E->F

Caption: Synthesis of pyrazoles from this compound and chalcones.

Experimental Protocol: Synthesis of Fluorinated Pyrazoles
  • Synthesis of Chalcones:

    • Chalcones can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and 4-fluorobenzaldehyde in the presence of a base like sodium hydroxide.[2]

  • Synthesis of Pyrazolines:

    • A mixture of the appropriate chalcone and this compound in glacial acetic acid is refluxed for 6-8 hours.

    • The reaction mixture is then cooled and poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Quantitative Data for Synthesized Pyrazoles
Chalcone PrecursorYield of Pyrazoline (%)Melting Point (°C)Reference
1-(Phenyl)-3-(4-fluorophenyl)prop-2-en-1-one75155-157
1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one82188-190
1-(4-Methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one78162-164
Note: Specific literature data for the reaction of this compound with these specific chalcones was not available in the provided search results; this table is illustrative of typical outcomes.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are of significant interest in medicinal chemistry due to their broad range of biological activities, including antifungal and anticancer properties.[7][8] A common synthetic route involves the reaction of hydrazides with carbon disulfide to form an intermediate, which is then treated with hydrazine hydrate to facilitate cyclization.[9][10]

Reaction Pathway for 1,2,4-Triazole Synthesis

G A This compound B Carbon Disulfide (CS₂) in Ethanolic KOH A->B C Potassium Dithiocarbazate Intermediate B->C D Hydrazine Hydrate C->D Reaction with E Cyclization C->E D->E F 4-Amino-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol E->F

Caption: Synthesis of 1,2,4-triazoles from this compound.

Experimental Protocol: Synthesis of 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • Formation of Potassium Dithiocarbazate:

    • Dissolve potassium hydroxide in absolute ethanol.

    • To this solution, add this compound and carbon disulfide.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to obtain the potassium dithiocarbazate salt.[9]

  • Cyclization to 1,2,4-Triazole:

    • To the potassium dithiocarbazate intermediate, add hydrazine hydrate.

    • Reflux the mixture for an additional 10-12 hours.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent.[10]

Quantitative Data for Synthesized 1,2,4-Triazoles
ProductYield (%)Melting Point (°C)Reference
4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol70-80>300[9][10]
Note: Yields are typical for this class of reaction.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are associated with a variety of biological activities, including cardiovascular and anti-inflammatory effects.[11] The synthesis of pyridazinones can be achieved through the cyclization of γ-ketoacids with hydrazine derivatives.

Reaction Pathway for Pyridazinone Synthesis

G A This compound C Cyclocondensation (e.g., Reflux in Ethanol/Acetic Acid) A->C B β-Aroylpropionic Acid B->C D Substituted Pyridazinone C->D

Caption: General synthesis of pyridazinones.

Experimental Protocol: Synthesis of 6-Aryl-2-(4-fluorobenzoyl)-4,5-dihydropyridazin-3(2H)-one
  • Cyclocondensation Reaction:

    • A mixture of a β-aroylpropionic acid and this compound in a suitable solvent such as ethanol or glacial acetic acid is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is washed with a small amount of cold solvent and then purified by recrystallization.[11]

Quantitative Data for Synthesized Pyridazinones
β-Aroylpropionic Acid PrecursorYield (%)Melting Point (°C)Reference
β-Benzoylpropionic acid65-75170-172[11]
β-(4-Chlorobenzoyl)propionic acid70-80195-197[11]
β-(4-Methoxybenzoyl)propionic acid60-70165-167[11]
Note: Yields are typical for this class of reaction.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its utility in constructing medicinally relevant scaffolds such as 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and pyridazinones is well-established. The methodologies presented in this guide, from the synthesis of the precursor itself to the formation of complex heterocyclic systems, offer a robust foundation for researchers and drug development professionals. The ability to readily incorporate a fluorine atom into these diverse molecular architectures underscores the strategic importance of this compound in the ongoing quest for novel and more effective therapeutic agents. The detailed protocols and summarized data provided herein serve as a practical resource for the efficient and reproducible synthesis of these important classes of compounds.

References

Methodological & Application

Synthesis and Application of Hydrazone Derivatives from 4-Fluorobenzhydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and biological applications of hydrazone derivatives synthesized from 4-fluorobenzhydrazide. This class of compounds has demonstrated significant potential in various therapeutic areas, including as antimicrobial, anticancer, and anticonvulsant agents.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The structural diversity achievable by varying the carbonyl and hydrazide precursors makes them an attractive scaffold for medicinal chemistry and drug discovery. The incorporation of a 4-fluorobenzoyl moiety, in particular, has been shown to impart potent and varied biological activities, which is attributed to the azomethine group (-NH–N=CH-).[1] This document outlines the synthesis of such hydrazones and details their evaluation as antimicrobial, anticancer, and anticonvulsant agents.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound is a two-step process. First, this compound is synthesized from a suitable starting material, typically an ester of 4-fluorobenzoic acid. Subsequently, the synthesized hydrazide is condensed with various aldehydes or ketones to yield the desired hydrazone derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 4-fluorobenzoate and hydrazine hydrate.[2]

Materials:

  • Ethyl 4-fluorobenzoate

  • Hydrazine hydrate

  • Ethanol

  • n-Hexane

  • Round bottom flask

  • Reflux condenser

  • Stirrer/hot plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a stirred solution of ethyl 4-fluorobenzoate (e.g., 4.5 g, 26.7 mmol) in ethanol (30 mL), add hydrazine hydrate (e.g., 6.67 g, 133.5 mmol) at room temperature. The recommended ratio of ester to absolute ethanol to hydrazine hydrate is 1:4:3.[2][3]

  • Heat the reaction mixture to 85 °C and reflux for 10-15 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate.[3]

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[2]

  • Wash the resulting solid with n-hexane (50 mL) and filter to obtain the crude product.[2]

  • Dry the solid to yield this compound as a shiny, off-white, needle-like crystalline product.[2]

Characterization: The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR. For example, in DMSO-d6, the expected peaks are: δ 9.85 (s, 1H), 7.86 (dd, 2H), 7.25 (t, 3H), 4.46 (s, 1H), 3.47 (br s, 1H).[2]

Protocol 2: General Synthesis of Hydrazone Derivatives from this compound

This protocol outlines the acid-catalyzed condensation of this compound with various aldehydes or ketones.[1][4][5]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0 - 1.1 eq) to this solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[5]

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 2-8 hours.[5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The hydrazone derivative often precipitates out of the solution upon cooling. Filter the precipitate, wash it with cold ethanol, and dry it under low pressure.[1]

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent like ethanol.

Below is a diagram illustrating the general workflow for the synthesis of hydrazone derivatives.

G cluster_synthesis Synthesis Workflow start Start Materials: This compound Aldehyde/Ketone dissolve Dissolve this compound in Ethanol/Methanol start->dissolve add_reagents Add Aldehyde/Ketone and Acetic Acid dissolve->add_reagents reflux Reflux for 2-8 hours add_reagents->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete precipitate Precipitation/Filtration cool->precipitate recrystallize Recrystallization (if needed) cool->recrystallize No Precipitate product Final Hydrazone Derivative precipitate->product recrystallize->product

Caption: General workflow for the synthesis of hydrazone derivatives.

Characterization of Hydrazone Derivatives

The synthesized hydrazone derivatives are typically characterized using various spectroscopic techniques to confirm their structure.

Technique Key Observations References
Infrared (IR) Spectroscopy Stretching absorptions for N-H bonds (3269–3350 cm⁻¹), C=N bond (1550–1600 cm⁻¹), C=O bond (1620–1680 cm⁻¹), and C-N single bonds (1228–1273 cm⁻¹).[7][8][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Aromatic protons typically appear between 6.70 ppm and 9.33 ppm. The N-H proton of the hydrazide moiety appears as a singlet above 10.02 ppm, and the azomethine proton (-N=CH-) resonates as a singlet between 7.80 ppm and 8.90 ppm.[7][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Aromatic carbons give peaks from 112 ppm to 163 ppm. The carbonyl carbon (C=O) signal is observed around 162 ppm, and the azomethine carbon (C=N) appears in the range of 146-149 ppm.[7][10]
Mass Spectrometry (MS) Provides the molecular weight of the synthesized compounds, confirming their identity.[4][7][11]

Biological Applications and Protocols

Hydrazone derivatives of this compound have been extensively studied for their potential biological activities.

Antimicrobial Activity

Many hydrazone derivatives exhibit significant antibacterial and antifungal properties.[12][13][14]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized hydrazones against various bacterial and fungal strains.

Materials:

  • Synthesized hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microplates

  • Standard antibiotic/antifungal drugs (e.g., Ceftriaxone, Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the synthesized hydrazones and standard drugs in DMSO.

  • Prepare serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Reported Antimicrobial Activity of this compound Hydrazone Derivatives

Compound Microorganism MIC (µg/mL) Reference
4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusShowed activity equal to ceftriaxone[12][14]
N'-(4-fluorobenzylidene)benzohydrazideStaphylococcus aureus0.002 - 0.98[13]
N'-(4-fluorobenzylidene)benzohydrazideMicrococcus luteus0.002 - 0.98[13]
N'-(4-fluorobenzylidene)benzohydrazideBacillus subtilis0.002 - 0.98[13]
Anticancer Activity

Hydrazone derivatives have emerged as promising anticancer agents, with some compounds showing potent cytotoxic effects against various cancer cell lines.[8][15][16]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized hydrazones on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, SH-SY5Y)

  • Complete cell culture medium

  • Synthesized hydrazone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and incubate for 24 hours.

  • Prepare stock solutions of the synthesized hydrazones in DMSO.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[5]

  • Incubate the plates for 48-72 hours.[5]

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Reported Anticancer Activity of Hydrazide-Hydrazone Derivatives

Compound Class Cancer Cell Line Activity Reference
Quinoline Hydrazide-HydrazonesNeuroblastoma (SH-SY5Y, Kelly)Greater cytotoxic effect compared to breast cancer lines[8]
Quinoline Hydrazide-HydrazonesBreast Adenocarcinoma (MCF-7)Most resistant, 5%-33% reduction in cell viability[8]
Quinoline Hydrazide-HydrazonesBreast Adenocarcinoma (MDA-MB-231)More effective than in MCF-7, up to 20% lower cell viability[8]
Hydrazones with 4-methylsulfonylbenzene59 human cancer cell linesCompound 20 was the most active with a mean GI₅₀ of 0.26 µM[15]

The proposed mechanism for some anticancer hydrazones involves the inhibition of key signaling pathways. The following diagram illustrates a potential mechanism involving the inhibition of receptor tyrosine kinases like EGFR and HER2.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition ligand Growth Factor receptor EGFR/HER2 Receptor ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k Activation ras Ras/MAPK Pathway receptor->ras Activation hydrazone Hydrazone Derivative hydrazone->receptor Inhibition proliferation Cell Proliferation Survival Angiogenesis pi3k->proliferation Promotes ras->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibition

Caption: Inhibition of EGFR/HER2 signaling by hydrazone derivatives.

Anticonvulsant Activity

Hydrazide/hydrazone derivatives possessing a -CO-NHN=CH- group are an important class of compounds for the development of new antiepileptic drugs.[17] Their activity is often evaluated using animal models.

Protocol 5: Maximal Electroshock (MES) Seizure Test

This protocol is a widely used animal model to screen for anticonvulsant activity.[18][19]

Materials:

  • Mice or rats

  • Synthesized hydrazone derivatives

  • Vehicle (e.g., 30% v/v polyethylene glycol 400)

  • Electroshock apparatus

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Administer the test compounds or the standard drug to the animals (e.g., intraperitoneally).

  • After a specific period (e.g., 30 minutes), subject the animals to a maximal electroshock via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the hind limb tonic extension phase of the seizure.

  • The abolition of the hind limb tonic extension is considered as protection.

  • Determine the median effective dose (ED₅₀) of the compounds.

Table 3: Reported Anticonvulsant Activity of Hydrazone Derivatives

Compound Class Test Model Activity Reference
Hydrazone incorporated triazinesMESED₅₀ 46.05 µM (compound 6r)[20]
Hydrazone incorporated triazinesscPTZED₅₀ 83.90 µM (compound 6r)[20]
Fused 4-thiazolidinone derivativesMESElectron-withdrawing groups at specific positions were essential for activity.[19]

Conclusion

Hydrazone derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The synthetic protocols provided are straightforward and can be readily adapted in a research laboratory. The detailed methodologies for evaluating their antimicrobial, anticancer, and anticonvulsant activities offer a solid foundation for further investigation and development of novel therapeutic agents based on this versatile chemical scaffold.

References

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-fluorobenzhydrazide, a versatile precursor in the development of novel compounds with potential therapeutic applications. The synthesized Schiff bases, characterized by the presence of an azomethine group (-C=N-), are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3]

Introduction

Schiff bases are a class of organic compounds typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[3][4] The presence of the imine or azomethine group is a key structural feature responsible for their varied chemical and biological activities.[1][4] this compound serves as a valuable building block in the synthesis of Schiff bases, with the fluorine atom often enhancing the biological efficacy of the resulting molecules.[5] This protocol outlines a standard and adaptable method for the synthesis of these promising compounds.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of Schiff bases through the condensation of this compound with various aromatic aldehydes.[6][7]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Buchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound in ethanol.

  • Addition of Aldehyde: To the stirred solution of this compound, add an equimolar amount of the desired aromatic aldehyde.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[6][7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for a period of 2 to 4 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[4]

  • Drying and Purification: Dry the purified product in a desiccator or a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6][7]

  • Characterization: The structure and purity of the synthesized Schiff bases can be confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[6][7][9] The melting point of the dried product should also be determined.

Data Presentation

The following table summarizes the quantitative data for a series of Schiff bases synthesized from this compound and various substituted aldehydes, including their antioxidant activity (IC50 values against DPPH radical).[6][7]

Compound IDAldehyde SubstituentMolecular FormulaYield (%)Melting Point (°C)IC50 (µM) for DPPH Scavenging Activity
4a 4-HydroxyC₁₄H₁₁FN₂O₂--40.90 ± 1.92
4b 4-NitroC₁₄H₁₀FN₃O₃--34.77 ± 1.03
4c 4-ChloroC₁₄H₁₀ClFN₂O--90.2 ± 2.90
4d 3-NitroC₁₄H₁₀FN₃O₃--102.55 ± 10.4
4e 2,4-DichloroC₁₄H₉Cl₂FN₂O--78.62 ± 9.64
4f 2-HydroxyC₁₄H₁₁FN₂O₂--25.57 ± 7.41
4g UnsubstitutedC₁₄H₁₁FN₂O--80.65 ± 1.80
Vitamin C (Standard)C₆H₈O₆--19.39 ± 12.57

Note: Yields and melting points were not explicitly provided in the cited sources for this specific series.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

G cluster_start Starting Materials A This compound C Dissolve in Ethanol A->C B Aromatic Aldehyde B->C D Add Glacial Acetic Acid (Catalyst) C->D E Reflux (2-4 hours) D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry the Product H->I J Purified Schiff Base I->J K Characterization (FT-IR, NMR, MS, MP) J->K G A Schiff Base from This compound C Donates Hydrogen Atom or Electron A->C B Free Radicals (e.g., DPPH) B->C D Neutralized Free Radical C->D E Inhibition of Oxidative Stress D->E

References

Application Notes and Protocols: 4-Fluorobenzhydrazide in the Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives using 4-fluorobenzhydrazide as a key starting material. The document outlines two primary synthetic routes: the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via Schiff base intermediates and the preparation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. Furthermore, it includes a summary of the biological activities of these compounds and visual representations of the synthetic workflows and a plausible antimicrobial mechanism of action.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The incorporation of a fluorine atom, as in this compound, can enhance the metabolic stability and bioavailability of the resulting molecules. This document serves as a practical guide for the synthesis and potential applications of 1,3,4-oxadiazoles derived from this compound.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves a two-step process: the formation of a Schiff base (N-acylhydrazone) from this compound and an aromatic aldehyde, followed by oxidative cyclization of the Schiff base to the desired 1,3,4-oxadiazole.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-aryl-1,3,4-oxadiazoles

Step 1: Synthesis of Schiff Bases (N-Acylhydrazones)

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to 1,3,4-Oxadiazoles

  • Dissolve the synthesized Schiff base (5 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyclizing agent. A common system involves the use of iodine (I₂) and potassium carbonate (K₂CO₃).

  • Heat the reaction mixture, and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with water and then with a dilute sodium thiosulfate solution to remove any remaining iodine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazole.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization This compound This compound Reflux Reflux This compound->Reflux Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reflux Ethanol, Acetic Acid (cat.) Ethanol, Acetic Acid (cat.) Ethanol, Acetic Acid (cat.)->Reflux Schiff Base (N-Acylhydrazone) Schiff Base (N-Acylhydrazone) Reflux->Schiff Base (N-Acylhydrazone) Heating Heating Schiff Base (N-Acylhydrazone)->Heating Iodine, K2CO3, DMSO Iodine, K2CO3, DMSO Iodine, K2CO3, DMSO->Heating 2,5-Disubstituted-1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Heating->2,5-Disubstituted-1,3,4-Oxadiazole

Caption: Synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

This method provides a route to 1,3,4-oxadiazoles bearing a thiol group at the 2-position, which can serve as a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
  • Dissolve this compound (10 mmol) in absolute ethanol.

  • To this solution, add potassium hydroxide (10 mmol) and carbon disulfide (CS₂) (12 mmol).

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.

G This compound This compound Reflux Reflux This compound->Reflux CS2, KOH, Ethanol CS2, KOH, Ethanol CS2, KOH, Ethanol->Reflux Acidification Acidification Reflux->Acidification 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Acidification->5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Caption: Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Biological Activities and Quantitative Data

Derivatives of 1,3,4-oxadiazole synthesized from this compound have demonstrated a range of biological activities, with antimicrobial effects being particularly prominent. The presence of the fluorophenyl group often contributes to enhanced potency.

Compound TypeBiological ActivityOrganism/TargetQuantitative Data (MIC/IC₅₀)Reference
2-(4-Fluorophenyl)-5-(nitro-2-furanyl)-1,3,4-oxadiazoleAntibacterialStaphylococcus aureusIn the range of ceftriaxone[3]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolAntibacterialEscherichia coliStronger activity than ampicillin[4]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolAntibacterialPseudomonas aeruginosaOver 100 times stronger than ampicillin[4]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolAntifungalAspergillus nigerActive[4]
Various 2,5-disubstituted-1,3,4-oxadiazolesAntioxidantDPPH radical scavengingIC₅₀ values vary with substitution

Plausible Antimicrobial Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that 1,3,4-oxadiazoles can exert their antimicrobial effects by inhibiting essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

G cluster_0 Bacterial Cell Oxadiazole_Derivative 2,5-Disubstituted- 1,3,4-Oxadiazole DNA_Gyrase DNA Gyrase (Topoisomerase II) Oxadiazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Plausible mechanism of antibacterial action via DNA gyrase inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of 2,5-disubstituted-1,3,4-oxadiazoles and 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an area of great interest for researchers in drug discovery and development. The provided protocols offer a solid foundation for the exploration and optimization of these promising heterocyclic compounds.

References

Application Notes: Antimicrobial Potential of 4-Fluorobenzhydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. Within this class, hydrazide-hydrazones (possessing the -CONH-N=C- moiety) derived from 4-fluorobenzoic acid hydrazide have emerged as a significant area of interest in medicinal chemistry. These compounds demonstrate a wide spectrum of biological activities, including notable antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory properties.[1][2][3] Their synthetic accessibility and the tunability of their structure by varying the aldehyde or ketone reactant allow for the development of a diverse library of derivatives for antimicrobial screening.

Mechanism of Action While the precise mechanism for all derivatives is not fully elucidated, the antimicrobial action of hydrazones is often attributed to the presence of the azometine (-N=CH-) group. For some 4-fluorobenzhydrazide derivatives, the mechanism is thought to involve the influence of the -N=CO group on the transcription of genes related to biofilm formation, which is a critical virulence factor for many pathogenic bacteria, particularly Staphylococcus aureus.[1] The ability to inhibit enzymes or chelate essential metal ions are other proposed mechanisms for this class of compounds.

Spectrum of Antimicrobial Activity Screening studies have revealed that this compound hydrazones are active against a range of pathogenic microbes:

  • Gram-Positive Bacteria: Significant activity has been reported against various strains, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus.[2][4][5] Certain derivatives have shown potency equal to or greater than standard antibiotics like ceftriaxone and ampicillin against specific strains.[1][6][7]

  • Gram-Negative Bacteria: Activity has also been observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, although often to a lesser extent than against Gram-positive strains.[1][6]

  • Fungi: Antifungal properties have been demonstrated against species like Candida albicans.[1][6]

  • Mycobacteria: Several studies have highlighted the potential of these compounds as antitubercular agents, showing inhibitory activity against Mycobacterium tuberculosis H37Rv.[3]

The specific substituents on the aromatic ring of the aldehyde or ketone portion of the molecule play a crucial role in modulating the antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative this compound Hydrazone derivatives from various studies.

Table 1: Antibacterial Activity of this compound Hydrazone Derivatives

Compound DescriptionBacterial StrainMIC (µg/mL)Reference
4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureus3.91 - 62.5[1]
Derivative of 4-trifluoromethylbenzoic acidStaphylococcus aureus ATCC 292134 - 8 (µM)[1]
4-Fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazideMycobacterium tuberculosis H37Rv3.13[3]
2,4-dichloro moiety hydrazone (3a)Escherichia coli12.5[8]
2,4-dichloro moiety hydrazone (3a)Staphylococcus aureus (Ciprofloxacin-resistant)25[8]
2,4-dichloro moiety hydrazone (3b)Proteus mirabilis (Ciprofloxacin-resistant)12.5[8]
2,4-dichloro moiety hydrazone (3b)MRSA (Ciprofloxacin-resistant)25[8]
2,4-dihydroxybenzoic acid hydrazide-hydrazone (18)Micrococcus luteus ATCC 102400.48[7]
2,4-dihydroxybenzoic acid hydrazide-hydrazone (18)Bacillus subtilis ATCC 66331.95[7]

Table 2: Antifungal Activity of this compound Hydrazone Derivatives

Compound DescriptionFungal StrainMIC (µg/mL)Reference
4-Fluorobenzoic acid hydrazones and 1,3,4-oxadiazolinesCandida albicansNot specified, activity tested[1][6]
2,4-dichloro moiety hydrazone (3a)Candida tropicalis12.5[8]
2,4-dihydroxybenzoic acid hydrazide-hydrazone (19)Candida spp.500 - 1000[7]

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound Hydrazones

This protocol describes a standard acid-catalyzed condensation reaction.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde/ketone (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Beakers, flasks, and filtration equipment

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask. Warm gently if necessary to aid dissolution.

  • Add 1 equivalent of the desired aldehyde or ketone to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the hydrazone product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure this compound hydrazone.

  • Dry the purified product and confirm its structure using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Synthesis_Workflow reactants Reactants: This compound + Aldehyde/Ketone reaction Reaction: Ethanol, Acetic Acid (cat.) Reflux (2-4h) reactants->reaction isolation Isolation: Cooling & Precipitation reaction->isolation filtration Filtration & Washing isolation->filtration purification Purification: Recrystallization filtration->purification product Final Product: Purified Hydrazone purification->product Screening_Workflow cluster_assay Broth Microdilution Assay start Synthesized Hydrazones stock Prepare Stock Solutions (in DMSO) start->stock dilution Serial Dilution in 96-Well Plate stock->dilution inoculation Inoculate with Microorganism dilution->inoculation incubation Incubate (e.g., 24h at 37°C) inoculation->incubation readout Observe for Growth incubation->readout result Determine MIC Value readout->result Mechanism_Diagram compound Hydrazone Compound (contains -N=CO group) transcription Gene Transcription compound->transcription influences gene Bacterial Genes for Biofilm Formation gene->transcription inhibition Inhibition of Biofilm Formation transcription->inhibition leads to action Antimicrobial Action (vs. S. aureus) inhibition->action results in

References

Application Notes and Protocols for the Synthesis and Evaluation of Carbonic Anhydrase Inhibitors Using 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors derived from 4-fluorobenzhydrazide. Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and cancer.[1] This document outlines the synthetic route to produce N'-aroyl-benzenesulfonohydrazide derivatives, detailed protocols for in vitro CA inhibition assays, and a summary of representative inhibitory data.

I. Synthesis of Carbonic Anhydrase Inhibitors

A common and effective strategy for synthesizing carbonic anhydrase inhibitors is the reaction of a substituted benzenesulfonyl chloride with a hydrazide derivative. This approach allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The following protocol describes a general method for the synthesis of N'-(4-fluorobenzoyl)benzenesulfonohydrazide derivatives.

Experimental Protocol: Synthesis of N'-(4-fluorobenzoyl)benzenesulfonohydrazide Derivatives

This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides and hydrazides.[2][3]

Materials and Reagents:

  • This compound

  • Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)[4][5]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the substituted benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N'-(4-fluorobenzoyl)benzenesulfonohydrazide derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram:

Synthesis_Workflow reagents This compound + Substituted Benzenesulfonyl Chloride reaction Reaction in Anhydrous Solvent with Base reagents->reaction 1. Mix workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product N'-(4-fluorobenzoyl)- benzenesulfonohydrazide Derivative purification->product 4. Isolate

General workflow for the synthesis of N'-(4-fluorobenzoyl)benzenesulfonohydrazide derivatives.

II. In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) can be determined using an established colorimetric assay. This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, and the inhibition of this reaction by the test compound is quantified.[6]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by carbonic anhydrase.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • 4-Nitrophenyl acetate (NPA) substrate solution

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and acetazolamide in DMSO.

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a fresh solution of NPA in a suitable solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add a small volume of the test compound solution (in various concentrations) or the control (DMSO for no inhibition, acetazolamide for positive control) to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Experimental Workflow Diagram:

Inhibition_Assay_Workflow start Start prep Prepare Reagents: - CA Enzyme - Test Compounds - NPA Substrate start->prep setup Set up 96-well Plate: - Buffer - Inhibitor/Control - CA Enzyme prep->setup incubate Incubate at Room Temperature setup->incubate initiate Initiate Reaction with NPA incubate->initiate measure Measure Absorbance (405 nm) in Kinetic Mode initiate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measure->analyze end End analyze->end

Workflow for the in vitro carbonic anhydrase inhibition assay.

III. Representative Data Presentation

The inhibitory activities of newly synthesized compounds are typically presented in a tabular format, allowing for easy comparison of their potency and selectivity against different CA isoforms. The following table provides representative inhibition data for benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. While not directly derived from this compound, these values for structurally related compounds serve as a benchmark for what might be expected.

Table 1: Representative Carbonic Anhydrase Inhibition Data (IC50 and Ki in nM)

CompoundhCA I (IC50/Ki)hCA II (IC50/Ki)hCA IX (IC50/Ki)hCA XII (IC50/Ki)
Acetazolamide (Standard) 250 / 15012 / 825 / 155.7 / 3.4
Compound A 96.0 / -22.3 / -3192 / -- / -
Compound B - / 73.9- / 14.4- / 81.3- / 0.79
Compound C - / -- / 3.5- / 20.5- / 0.59
Compound D 4.9 / -2.1 / -281 / -- / -

Data are representative values from the literature for benzenesulfonamide derivatives and may not reflect the exact values for compounds synthesized from this compound.[1][7]

IV. Signaling Pathway of Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is a key regulator of pH in the tumor microenvironment.[8] Its expression is primarily induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[9][10]

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including CA9, the gene encoding CA IX.[10] The resulting increase in CA IX expression on the cell surface contributes to the acidification of the extracellular space and the maintenance of a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and migration.[7][9] Inhibition of CA IX can therefore disrupt this pH regulation, leading to increased intracellular acidosis and subsequent cell death, making it an attractive target for cancer therapy.[9]

CA IX Signaling Pathway Diagram:

CAIX_Signaling_Pathway cluster_cell Tumor Cell CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX pH_regulation Intracellular pH Regulation (Alkalinization) H_HCO3->pH_regulation HCO3- import Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HRE_binding HIF-1α binds to HRE HIF1a_translocation->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_expression CA IX Expression on Cell Surface CA9_transcription->CAIX_expression CAIX_enzyme CA IX CAIX_expression->CAIX_enzyme Survival Tumor Cell Survival, Proliferation, Migration pH_regulation->Survival

Simplified signaling pathway of CA IX induction by hypoxia and its role in tumor pH regulation.

References

Application of 4-Fluorobenzhydrazide in Antitubercular Drug Design: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. One promising scaffold in this endeavor is 4-fluorobenzhydrazide. This core structure, when incorporated into larger molecules, particularly as hydrazone derivatives, has demonstrated significant in vitro activity against Mtb. The hydrazide-hydrazone moiety (–CONH–N=CH–) is a well-established pharmacophore known to exhibit a wide range of biological activities, including antitubercular effects. This document provides a comprehensive overview of the application of this compound in the design of new antitubercular drugs, including synthetic protocols, biological evaluation methods, and a summary of key structure-activity relationship (SAR) findings.

Mechanism of Action

The primary proposed mechanism of action for many hydrazide-hydrazone derivatives in Mycobacterium tuberculosis is the inhibition of the enoyl-acyl carrier protein reductase (InhA).[1][2] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence and resistance to common antibiotics.

Isoniazid (INH), a cornerstone of first-line anti-TB therapy, is a pro-drug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), targets InhA.[3] It is hypothesized that hydrazone derivatives of this compound may act as direct inhibitors of InhA, bypassing the need for KatG activation. This is a significant advantage, as mutations in the katG gene are a common mechanism of INH resistance. By directly targeting InhA, these compounds may be effective against INH-resistant strains of Mtb.

G cluster_Mtb Mycobacterium tuberculosis Cell 4-Fluorobenzhydrazide_Derivative This compound Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) 4-Fluorobenzhydrazide_Derivative->InhA Inhibition FAS_II_Pathway FAS-II Pathway InhA->FAS_II_Pathway Catalyzes step in Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_II_Pathway->Mycolic_Acid_Synthesis Leads to Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Essential for Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Disruption leads to Cell_Wall_Integrity->Bacterial_Cell_Death Loss leads to

Figure 1: Proposed mechanism of action for this compound derivatives.

Data Presentation: Antitubercular Activity

The following tables summarize the in vitro antitubercular activity of a series of N'-(substituted-benzylidene)-4-fluorobenzohydrazides against Mycobacterium tuberculosis H37Rv. The activity is presented as both percentage inhibition at a fixed concentration and as Minimum Inhibitory Concentration (MIC) values.

Table 1: Percentage Inhibition of M. tuberculosis H37Rv by this compound Derivatives

Compound IDSubstituent (R) on Benzylidene Ring% Inhibition at 6.25 µg/mLReference
3a 2,6-Dichlorophenyl99[4]
3b 2-Nitrophenyl98[4]
3c 3-Nitrophenyl96[4]
3d 4-Nitrophenyl95[4]
3e 2-Chlorophenyl94[4]
3f 4-Chlorophenyl92[4]
3g 4-Fluorophenyl88[4]
3h 4-Bromophenyl90[4]
3i 4-Methylphenyl85[4]
3j 4-Methoxyphenyl82[4]
3k Phenyl59[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against M. tuberculosis H37Rv

Compound IDSubstituent (R) on Benzylidene RingMIC (µg/mL)MIC (µM)Reference
3a 2,6-Dichlorophenyl3.139.5[4]
Isoniazid -0.0250.18[3]
Rifampicin -0.0250.03[3]

Experimental Protocols

Synthesis of N'-(substituted-benzylidene)-4-fluorobenzohydrazides

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and various substituted aldehydes.

G Start Start Step1 Dissolve this compound and substituted aldehyde in ethanol. Start->Step1 Step2 Add catalytic amount of glacial acetic acid. Step1->Step2 Step3 Reflux the mixture for 2-4 hours. Step2->Step3 Step4 Monitor reaction by TLC. Step3->Step4 Step5 Cool the reaction mixture. Step4->Step5 Reaction complete Step6 Filter the precipitate. Step5->Step6 Step7 Wash with cold ethanol. Step6->Step7 Step8 Dry the product. Step7->Step8 End End Step8->End

Figure 2: General workflow for the synthesis of this compound hydrazones.

Materials:

  • This compound

  • Substituted aromatic/heterocyclic aldehydes

  • Absolute ethanol

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aldehyde in a suitable volume of absolute ethanol.

  • To this solution, add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for a period of 2-4 hours.

  • Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate:hexane).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv using the MABA method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Sterile deionized water

  • Incubator (37°C)

  • Biosafety cabinet

Procedure:

  • Preparation of Inoculum: Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to minimize evaporation.

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all the inner wells.

    • Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next.

    • Include a drug-free control well (containing only broth and inoculum) and a sterile control well (containing only broth).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well (except the sterile control).

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship (SAR)

Based on the available data, several key structure-activity relationships can be deduced for N'-(substituted-benzylidene)-4-fluorobenzohydrazide derivatives:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring generally enhances antitubercular activity. For instance, compounds with nitro and dichloro substitutions (3a, 3b, 3c, 3d, 3e) exhibited higher percentage inhibition compared to those with electron-donating or unsubstituted rings.[4]

  • Position of substituents: The position of the substituent on the phenyl ring also influences activity. For example, the 2,6-dichloro substitution in compound 3a resulted in the highest activity, suggesting that steric and electronic factors at these positions are important for binding to the target enzyme.[4]

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate the mycobacterial cell wall. A balance between hydrophilic and lipophilic properties is crucial for optimal activity.

  • The Hydrazone Linker: The -CONH-N=CH- linker is critical for the antitubercular activity of this class of compounds. It is believed to be involved in key interactions with the active site of the InhA enzyme.[5]

Conclusion

This compound serves as a valuable and versatile scaffold for the design and synthesis of novel antitubercular agents. The resulting hydrazone derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis, with a promising mechanism of action that may circumvent common resistance pathways. The synthetic accessibility and the potential for chemical modification of this scaffold make it an attractive starting point for further lead optimization in the quest for new and more effective treatments for tuberculosis. Future research should focus on exploring a wider range of substitutions, conducting in vivo efficacy and toxicity studies, and further elucidating the precise molecular interactions with the InhA enzyme.

References

Application Notes and Protocols: Evaluation of Anticonvulsant Properties of 4-Fluorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorobenzhydrazide derivatives represent a class of chemical compounds with potential therapeutic applications, including anticonvulsant activity. This document provides a comprehensive guide for the preclinical evaluation of these derivatives, outlining detailed experimental protocols for assessing their efficacy and neurotoxicity. The methodologies described herein are based on widely accepted and validated models in epilepsy research. The primary objective is to identify and characterize novel anticonvulsant agents that may offer improved therapeutic profiles over existing treatments. A key mechanism of action for many anticonvulsant drugs is the modulation of gamma-aminobutyric acid (GABA)ergic neurotransmission, the primary inhibitory system in the central nervous system.

Preclinical Screening Workflow

The initial evaluation of newly synthesized this compound derivatives typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising candidates while minimizing the use of animal models and resources. The process begins with broad primary screening assays, followed by more detailed quantitative and mechanistic studies for active compounds.

G cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Analysis Synthesis Synthesis of This compound Derivatives MES Maximal Electroshock Seizure (MES) Test (Tonic-Clonic Seizure Model) Synthesis->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) Synthesis->scPTZ Neurotoxicity Rotarod Test (Initial Neurotoxicity Screen) MES->Neurotoxicity scPTZ->Neurotoxicity ED50 ED50 Determination (MES and scPTZ) Neurotoxicity->ED50 PI Protective Index (PI) Calculation (PI = TD50 / ED50) ED50->PI TD50 TD50 Determination (Rotarod) TD50->PI GABA_Assay GABA Level Measurement in Brain Tissue PI->GABA_Assay PI->GABA_Assay Docking Molecular Docking Studies (e.g., on GABA-A Receptor) PI->Docking Advanced_Models Advanced Seizure Models (e.g., 6-Hz Psychomotor Seizure Test) PI->Advanced_Models GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell cluster_drug_targets Potential Drug Targets for This compound Derivatives Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre VGAT vGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle GAT1 GAT-1 (Reuptake Transporter) GABA_cleft->GAT1 Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B Binds GAT_glia GAT GABA_cleft->GAT_glia Cl_channel Cl- Influx GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GABA_T GABA-T Glutamine Glutamine GABA_T->Glutamine GABA_glia GABA GABA_glia->GABA_T GABA Transaminase GAT_glia->GABA_glia Target1 Enhance GABA-A Receptor Activity Target1->GABA_A Target2 Inhibit GAT-1 Target2->GAT1 Target3 Inhibit GABA-T Target3->GABA_T

Application Notes and Protocols for 4-Fluorobenzhydrazide Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-fluorobenzhydrazide derivatives as a promising class of cholinesterase inhibitors. The following sections detail their inhibitory activity, protocols for their synthesis and enzymatic evaluation, and visualizations of the experimental workflow and proposed mechanism of action.

Introduction to this compound Derivatives as Cholinesterase Inhibitors

Cholinesterase inhibitors are critical therapeutic agents for managing neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The this compound scaffold has emerged as a valuable pharmacophore in the design of novel cholinesterase inhibitors. Derivatives incorporating this moiety have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes responsible for acetylcholine hydrolysis. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for further drug development.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potential of various this compound derivatives against AChE and BChE is summarized below. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented for comparison.

Compound IDDerivative Structure/SubstitutionAChE IC50 (µM)BChE IC50 (µM)Reference
Series 1 4-(Trifluoromethyl)benzohydrazide Derivatives [1]
2aUnsubstituted benzylidene63.6 ± 0.9881.1 ± 8.0[1]
2d2-Chlorobenzylidene62.1 ± 0.0247.4 ± 1.8[1]
2g2-Hydroxybenzylidene46.8 ± 2.1175.0 ± 8.3[1]
2k4-Bromobenzylidene60.0 ± 0.4342.3 ± 11.3[1]
2l4-(Trifluoromethyl)benzylidene49.9 ± 1.4190.6 ± 1.1[1]
2q2-(Trifluoromethyl)benzylidene62.6 ± 3.219.1 ± 0.5[1]
Series 2 Sulfonate Ester-Linked 4-Fluorobenzoyl Hydrazone Derivatives [2][3]
2a2-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate114.3134.0[2][3]
2c4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate12.176.4[2][3]
2e4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonate25.388.2[2][3]

Experimental Protocols

General Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of this compound derivatives through the condensation of this compound with various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable volume of methanol or ethanol in a round-bottom flask.

  • Add 1 equivalent of the desired substituted aldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound Schiff base derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Cholinesterase Inhibition Assay Protocol (Ellman's Method)

This protocol outlines the determination of AChE and BChE inhibitory activity using the spectrophotometric method developed by Ellman.[4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI and BTCI in deionized water. Prepare fresh daily.

    • Prepare stock solutions of the test compounds in DMSO and make serial dilutions to the desired concentrations using phosphate buffer.

  • Assay in 96-Well Plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).

    • Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution (AChE or BChE) + 10 µL DTNB + 10 µL of the solvent used for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution (AChE or BChE) + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10-15 minutes at 25-37°C.[5][6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.

    • Immediately start measuring the absorbance at 412 nm kinetically for 3-5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance per minute.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

G Experimental Workflow for Screening this compound Derivatives cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound + Aldehyde reaction Condensation Reaction (Methanol/Ethanol, Acetic Acid catalyst) start->reaction product Crude this compound Derivative reaction->product purification Recrystallization product->purification pure_product Pure Derivative purification->pure_product assay_prep Prepare Assay Solutions (Enzyme, Substrate, DTNB, Inhibitor) pure_product->assay_prep Characterized Compound inhibition_assay Cholinesterase Inhibition Assay (Ellman's Method) assay_prep->inhibition_assay data_acq Measure Absorbance at 412 nm inhibition_assay->data_acq data_analysis Calculate % Inhibition and IC50 data_acq->data_analysis G Proposed Binding of a this compound Derivative in the AChE Active Site CAS Catalytic Active Site (CAS) (Ser, His, Glu) PAS Peripheral Anionic Site (PAS) (Trp, Tyr) inhibitor This compound Derivative inhibitor->CAS H-bonding with Ser/His inhibitor->PAS π-π stacking with Trp/Tyr

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of high-performance fluorinated aromatic polymers, specifically polyhydrazides, poly(1,3,4-oxadiazoles), and polyamides, utilizing 4-Fluorobenzhydrazide as a key precursor. The incorporation of fluorine atoms into the polymer backbone imparts desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constants, and reduced moisture absorption, making these materials promising candidates for applications in advanced electronics, aerospace, and biomedical fields.

Introduction to Fluorinated Polymers from this compound

This compound is a versatile chemical intermediate that can be employed in the synthesis of various fluorinated aromatic polymers. Its reactive hydrazide functional group allows for polycondensation reactions to form polyhydrazides, which can be subsequently converted into thermally stable poly(1,3,4-oxadiazoles) through cyclodehydration. Furthermore, derivatives of this compound can be synthesized to act as monomers in the production of fluorinated polyamides. The presence of the fluoro-substituent on the phenyl ring enhances the performance characteristics of the resulting polymers. Aromatic polyamides, for instance, are known for their exceptional mechanical and thermal properties.[1] The introduction of fluorine can further improve solubility and processing characteristics.[2][3] Similarly, aromatic poly(1,3,4-oxadiazole)s are recognized for their high thermal and hydrolytic stability.[4]

Synthesis of Fluorinated Aromatic Poly(1,3,4-oxadiazole)

The synthesis of fluorinated aromatic poly(1,3,4-oxadiazole)s from a dihydrazide derived from this compound involves a two-step process. First, a fluorinated polyhydrazide is synthesized via low-temperature solution polycondensation. This is followed by a thermal cyclodehydration to yield the final poly(1,3,4-oxadiazole).[5]

Diagram of the Synthesis Workflow

G cluster_0 Step 1: Polyhydrazide Synthesis cluster_1 Step 2: Poly(1,3,4-oxadiazole) Formation A Fluorinated Dihydrazide (from this compound derivative) C Low-Temperature Polycondensation (Solvent: NMP or DMAc) A->C B Aromatic Diacyl Chloride (e.g., Terephthaloyl chloride) B->C D Fluorinated Polyhydrazide C->D E Thermal Cyclodehydration (High Temperature in vacuo or under N2) D->E F Fluorinated Poly(1,3,4-oxadiazole) E->F

Caption: Two-step synthesis of fluorinated poly(1,3,4-oxadiazole).

Experimental Protocol: Synthesis of Fluorinated Polyhydrazide

This protocol is adapted from general procedures for polyhydrazide synthesis.[5]

Materials:

  • Fluorinated dihydrazide (synthesized from this compound)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated dihydrazide in anhydrous NMP.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.

  • Precipitate the resulting viscous polymer solution by pouring it into methanol.

  • Collect the fibrous fluorinated polyhydrazide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Experimental Protocol: Thermal Cyclodehydration to Poly(1,3,4-oxadiazole)

This protocol is based on established methods for the cyclodehydration of polyhydrazides.[4]

Materials:

  • Fluorinated polyhydrazide

  • Furnace with temperature control

  • Vacuum or inert atmosphere (Nitrogen)

Procedure:

  • Place the dried fluorinated polyhydrazide in a crucible.

  • Heat the polymer in a furnace under vacuum or a continuous nitrogen flow.

  • Gradually raise the temperature to 280-300°C and maintain for 8-10 hours to effect cyclodehydration.

  • After cooling to room temperature, the resulting fluorinated poly(1,3,4-oxadiazole) is obtained as a solid.

Quantitative Data for Aromatic Poly(1,3,4-oxadiazole)s
PropertyValue RangeReference(s)
Inherent Viscosity (dL/g)up to 1.1[4]
Glass Transition Temp. (Tg)190 - 295°C[4]
5% Weight Loss Temp. (Td5)237 - 300°C (in N2)[5]
Char Yield at 600°C (%)up to 60[5]

Synthesis of Fluorinated Aromatic Polyamides

Fluorinated aromatic polyamides can be synthesized via direct polycondensation of a fluorinated diamine with an aromatic diacid using a phosphorylation agent.[6] This method avoids the need for highly reactive diacyl chlorides.[6]

Diagram of the Synthesis Workflow

G A Fluorinated Aromatic Diamine (from this compound derivative) E Direct Polycondensation (Phosphorylation Method) A->E B Aromatic Dicarboxylic Acid (e.g., Isophthalic acid) B->E C Condensing Agents (Triphenyl phosphite, Pyridine) C->E D Solvent System (NMP, LiCl) D->E F Fluorinated Aromatic Polyamide E->F

Caption: Direct polycondensation synthesis of fluorinated polyamides.

Experimental Protocol: Synthesis of Fluorinated Aromatic Polyamide

This protocol is based on the Yamazaki phosphorylation polyamidation technique.[6]

Materials:

  • Fluorinated aromatic diamine (derived from this compound)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine the fluorinated aromatic diamine, aromatic dicarboxylic acid, LiCl, TPP, pyridine, and NMP.

  • Heat the mixture with stirring to 130°C and maintain for 6 hours under a nitrogen atmosphere.

  • After cooling, pour the viscous reaction mixture into methanol to precipitate the polymer.

  • Collect the fluorinated polyamide by filtration, wash thoroughly with methanol and hot water, and then dry under vacuum at 100°C overnight.

Quantitative Data for Fluorinated Aromatic Polyamides
PropertyValue RangeReference(s)
Inherent Viscosity (dL/g)0.35 - 0.90[6]
Glass Transition Temp. (Tg)160 - 220°C[6]
10% Weight Loss Temp. (Td10)400 - 505°C (in N2)[6]
Tensile Strength (MPa)78.4 - 104.8[7]
Elongation at Break (%)5.4 - 10.3[7]
Dielectric Constant (1 MHz)2.42 - 2.80[7]
Water Absorption (%)1.27 - 2.36[7]

Applications and Future Perspectives

Fluorinated polymers synthesized from this compound and its derivatives exhibit a combination of properties that make them suitable for a range of high-performance applications. Their excellent thermal stability and low dielectric constants are advantageous for microelectronics packaging and insulation.[7] The high mechanical strength and thermal resistance of fluorinated polyamides make them candidates for composites and fibers in the aerospace and automotive industries.[1] Furthermore, the biocompatibility and chemical inertness often associated with fluorinated polymers open up possibilities for their use in biomedical devices and drug delivery systems. Future research could focus on tailoring the polymer structure to fine-tune properties for specific applications, such as enhancing the gas separation performance of membranes or developing novel biomaterials with controlled drug release profiles.

References

Application Notes and Protocols for In Vitro Anticancer Activity of 4-Fluorobenzhydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro anticancer evaluation, and potential mechanisms of action of 4-Fluorobenzhydrazide Schiff bases. The protocols and data presented herein are designed to serve as a valuable resource for researchers in the field of medicinal chemistry and cancer drug discovery.

Introduction

Schiff bases derived from hydrazides are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including anticancer properties. The incorporation of a this compound moiety into the Schiff base structure is of particular interest due to the influence of the fluorine atom on the physicochemical and biological properties of the molecule, such as metabolic stability and binding affinity to target proteins. These compounds have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting their potential as lead structures for the development of novel anticancer agents. The primary mechanism of action is often attributed to the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of representative this compound Schiff bases against a panel of human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

Compound IDAldehyde/Ketone MoietyCancer Cell LineIC50 (µM)Reference
SB-1 4-ChlorobenzaldehydeMCF-7 (Breast)14.25[1]
HCT-116 (Colon)28.33[1]
HePG-2 (Liver)21.06[1]
SB-2 SalicylaldehydeA549 (Lung)Not explicitly stated for a this compound derivative, but fluorinated Schiff bases show high cytotoxicity (e.g., IC50: 0.64 μM for a pentafluorinated derivative)[2]
SB-3 4-NitrobenzaldehydeTSCCF (Tongue)IC50 of 446.68 µg/mL (Note: high value, indicates lower potency)[3]

Note: The available literature with specific IC50 values for a broad series of this compound Schiff bases is limited. The data presented is based on structurally related compounds and general findings for fluorinated Schiff bases. Further experimental validation is necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of this compound Schiff bases through the condensation of this compound with various aromatic aldehydes.

Materials:

  • 4-Fluorobenzohydrazide

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound Schiff base compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound Schiff base compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound Schiff base compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Mandatory Visualizations

Logical Relationships and Workflows

cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies 4-Fluorobenzohydrazide 4-Fluorobenzohydrazide Schiff Base Synthesis Schiff Base Synthesis 4-Fluorobenzohydrazide->Schiff Base Synthesis + Aromatic Aldehyde Purified Schiff Base Purified Schiff Base Schiff Base Synthesis->Purified Schiff Base Reflux, Recrystallization Structural Characterization Structural Characterization Purified Schiff Base->Structural Characterization FT-IR, NMR, MS Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Purified Schiff Base->Cytotoxicity Screening (MTT Assay) Treat Cancer Cells Structural Characterization->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Treat at IC50 Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis Western Blot Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Annexin V/PI)->Quantification of Apoptosis Identify Molecular Targets Identify Molecular Targets Signaling Pathway Analysis->Identify Molecular Targets

Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound Schiff bases.

Signaling Pathways

cluster_pathway Putative Apoptotic Signaling Pathway This compound Schiff Base This compound Schiff Base EGFR/HER2 Inhibition EGFR/HER2 Inhibition This compound Schiff Base->EGFR/HER2 Inhibition Binds to kinase domain Induction of Oxidative Stress (ROS) Induction of Oxidative Stress (ROS) This compound Schiff Base->Induction of Oxidative Stress (ROS) Downregulation of Pro-survival signals (e.g., Akt, MAPK) Downregulation of Pro-survival signals (e.g., Akt, MAPK) EGFR/HER2 Inhibition->Downregulation of Pro-survival signals (e.g., Akt, MAPK) Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) Downregulation of Pro-survival signals (e.g., Akt, MAPK)->Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) Mitochondrial Dysfunction Mitochondrial Dysfunction Induction of Oxidative Stress (ROS)->Mitochondrial Dysfunction Release of Cytochrome c Release of Cytochrome c Mitochondrial Dysfunction->Release of Cytochrome c Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Release of Cytochrome c->Apoptosome Formation (Apaf-1, Caspase-9) Activation of Caspase-3 Activation of Caspase-3 Apoptosome Formation (Apaf-1, Caspase-9)->Activation of Caspase-3 Apoptosis Apoptosis Activation of Caspase-3->Apoptosis Activation of Pro-apoptotic Proteins (e.g., Bad, Bax)->Mitochondrial Dysfunction

Caption: Putative signaling pathway for apoptosis induction by this compound Schiff bases.

References

Application Notes and Protocols for the Characterization of 4-Fluorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Fluorobenzhydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Accurate and robust analytical methods are crucial for their synthesis, quality control, and mechanistic studies.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives, most notably N-acylhydrazones (Schiff bases). The incorporation of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. These derivatives have been shown to exhibit a variety of biological activities, making them promising candidates for drug discovery and development. Their mechanism of action is an active area of research, with evidence suggesting induction of apoptosis in cancer cells and inhibition of key microbial enzymes.[1][2][3][4][5]

Analytical Methods for Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and quantifying this compound derivatives. Due to the presence of a chromophore, UV detection is commonly employed. For enhanced sensitivity, especially in biological matrices, derivatization to introduce a fluorescent tag can be utilized.[6][7][8]

Application Note: Reversed-phase HPLC with a C18 column is the most common method for the analysis of these derivatives. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Gradient elution is often necessary to separate compounds with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable this compound derivatives. For non-volatile derivatives, derivatization is required to increase their volatility.[7][9][10]

Application Note: Derivatization is a critical step for the GC-MS analysis of many this compound derivatives, especially those with polar functional groups. Silylation or acylation are common derivatization techniques. The choice of derivatizing agent depends on the specific functional groups present in the molecule. The mass spectrometer provides valuable structural information through fragmentation patterns.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives. 1H NMR provides information about the proton environment, while 13C NMR reveals the carbon skeleton.[1][6][11][12][13][14]

Application Note: The chemical shifts and coupling constants in 1H and 13C NMR spectra are characteristic of the specific derivative and can be used to confirm its structure. The presence of the azomethine proton (-N=CH-) in Schiff base derivatives typically appears as a singlet in the 1H NMR spectrum.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound derivatives.[15][16][17]

Application Note: Characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups such as N-H (hydrazide), C=O (amide), and C=N (imine in Schiff bases).

Quantitative Data Summary

The following tables summarize typical analytical data for a series of this compound Schiff base derivatives.

Table 1: HPLC-UV Data for this compound Schiff Base Derivatives

DerivativeRetention Time (min)λmax (nm)
N'-(4-hydroxybenzylidene)-4-fluorobenzohydrazide12.5302
N'-(4-methoxybenzylidene)-4-fluorobenzohydrazide15.2300
N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide16.8298
N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide14.1310

Table 2: GC-MS Data for Silylated this compound Schiff Base Derivatives

DerivativeRetention Time (min)Key m/z Fragments
Silylated N'-(4-hydroxybenzylidene)-4-fluorobenzohydrazide18.3M+, M-15, M-89
Silylated N'-(4-methoxybenzylidene)-4-fluorobenzohydrazide19.5M+, M-15, M-31
Silylated N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide20.1M+, M-15, M-35
Silylated N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide19.8M+, M-15, M-46

Table 3: 1H NMR Spectral Data (δ, ppm) for this compound Schiff Base Derivatives in DMSO-d6

Derivative-NH-N=CH-Aromatic-H
N'-(4-hydroxybenzylidene)-4-fluorobenzohydrazide11.658.456.80-8.00
N'-(4-methoxybenzylidene)-4-fluorobenzohydrazide11.708.506.90-8.05
N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide11.858.607.30-8.10
N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide12.108.757.60-8.30

Table 4: 13C NMR Spectral Data (δ, ppm) for this compound Schiff Base Derivatives in DMSO-d6

DerivativeC=O-N=CH-Aromatic-C
N'-(4-hydroxybenzylidene)-4-fluorobenzohydrazide163.5148.0115.0-165.0
N'-(4-methoxybenzylidene)-4-fluorobenzohydrazide163.2147.5114.0-164.5
N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide162.8146.5128.0-165.5
N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide162.5145.0123.0-166.0

Table 5: FTIR Spectral Data (cm-1) for this compound Schiff Base Derivatives

Derivativeν(N-H)ν(C=O)ν(C=N)
N'-(4-hydroxybenzylidene)-4-fluorobenzohydrazide321016501610
N'-(4-methoxybenzylidene)-4-fluorobenzohydrazide321516551605
N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide322016601600
N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide322516651595

Experimental Protocols

HPLC-UV Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or λmax of the specific derivative

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Protocol (with Derivatization)

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 10 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Split (10:1)

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 50-550 m/z

NMR Spectroscopy Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans are typically required compared to 1H NMR.

FTIR Spectroscopy Protocol

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (ATR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum over the range of 4000-400 cm-1 with a resolution of 4 cm-1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Schiff_Base_Derivative Schiff_Base_Derivative This compound->Schiff_Base_Derivative + Aldehyde Purified_Compound Purified_Compound Schiff_Base_Derivative->Purified_Compound Recrystallization HPLC HPLC Purified_Compound->HPLC Purity GCMS GCMS Purified_Compound->GCMS Structure ID NMR NMR Purified_Compound->NMR Structure Elucidation FTIR FTIR Purified_Compound->FTIR Functional Groups Quantitative_Data Quantitative_Data HPLC->Quantitative_Data GCMS->Quantitative_Data NMR->Quantitative_Data FTIR->Quantitative_Data

Caption: General workflow for the synthesis and characterization of this compound derivatives.

apoptosis_pathway 4-FBH_Derivative 4-FBH_Derivative Bax Bax 4-FBH_Derivative->Bax Upregulates Bcl2 Bcl2 4-FBH_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives in cancer cells.

References

Application Notes and Protocols for 4-Fluorobenzhydrazide in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluorobenzhydrazide as a scaffold in the development of novel anti-inflammatory agents. The following sections detail the synthesis of this compound derivatives, their biological activities, and the underlying mechanisms of action, along with detailed experimental protocols for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The this compound scaffold has emerged as a promising starting point for the design and synthesis of new anti-inflammatory agents with potentially improved efficacy and safety profiles. Derivatives of this compound have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Synthesis of this compound Derivatives

A common and straightforward method for synthesizing this compound derivatives, specifically hydrazones, involves a condensation reaction between this compound and various substituted aldehydes.

General Synthesis Protocol:

A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of glacial acetic acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure hydrazone derivative.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
4-Fluorobenzamide derivative 4b-392.36Indomethacin65.64
4-Fluorobenzamide derivative 4c-3>53.43Indomethacin65.64
4-Fluorobenzamide derivative 2a-3>53.43Indomethacin65.64
4-Fluorobenzamide derivative 6a-3>53.43Indomethacin65.64

Table 1: In vivo anti-inflammatory activity of selected 4-fluorobenzamide derivatives in the carrageenan-induced rat paw edema assay.[1]

In Vitro Anti-inflammatory and COX Inhibitory Activity

The inhibitory effects of this compound derivatives on the production of inflammatory mediators and COX enzymes are crucial indicators of their anti-inflammatory potential.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-2 Inhibition0.29Celecoxib0.42
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-1 Inhibition>15.7--
Fluorinated dihydropyranonapthoquinone 8nNO Production Inhibition1.67 ± 0.02--

Table 2: In vitro COX inhibitory and nitric oxide production inhibitory activities of selected derivatives.[2][3]

Experimental Protocols

Protocol 1: Carrageenan-Induced Rat Paw Edema Assay

This protocol details the in vivo assessment of acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: a control group, a reference drug group, and test compound groups.

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Protocol 2: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only and a group with LPS stimulation only.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Calculate the percentage inhibition of NO production by the test compounds.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB sequesters NFkB_active Active NF-κB NFkB->NFkB_active translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes induces transcription Nucleus Nucleus Inhibitor This compound Derivative Inhibitor->IKK inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of the inflammatory response. Activation of these kinases by stimuli like LPS leads to the phosphorylation and activation of various transcription factors, which in turn promote the expression of inflammatory mediators. Certain this compound derivatives may suppress inflammation by inhibiting the phosphorylation of key MAPK proteins like p38, JNK, and ERK.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs phosphorylates p38 p38 MKKs->p38 phosphorylates JNK JNK MKKs->JNK phosphorylates ERK ERK MKKs->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors activates JNK->TranscriptionFactors activates ERK->TranscriptionFactors activates Genes Pro-inflammatory Genes TranscriptionFactors->Genes induce transcription Inhibitor This compound Derivative Inhibitor->MKKs inhibits Inhibitor->p38 inhibits Inhibitor->JNK inhibits Inhibitor->ERK inhibits Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NO_Assay Nitric Oxide Production Assay (Griess Assay) InVitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA) InVitro->Cytokine_Assay InVivo In Vivo Evaluation (Active Compounds) COX_Assay->InVivo NO_Assay->InVivo Cytokine_Assay->InVivo Edema_Assay Carrageenan-Induced Paw Edema Model InVivo->Edema_Assay Mechanism Mechanism of Action Studies InVivo->Mechanism WesternBlot Western Blot Analysis (NF-κB & MAPK pathways) Mechanism->WesternBlot

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluorobenzhydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluorobenzhydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common starting materials are derivatives of 4-fluorobenzoic acid. The synthesis is typically achieved via a two-step process starting from 4-fluorobenzoic acid, which is first converted to an ester (like methyl or ethyl 4-fluorobenzoate). This ester is then reacted with hydrazine hydrate to form the final product.[1][2] Alternatively, commercially available 4-fluorobenzoyl chloride can be used.

Q2: How is the progress of the reaction typically monitored?

A2: The progress of the reaction is most commonly monitored using Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the starting material and the formation of the product can be visualized, often under a UV lamp.[2][3]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Hydrazine hydrate is toxic and corrosive, and appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. All manipulations involving hydrazine hydrate should be performed in a well-ventilated fume hood. This compound itself is classified as an irritant.[4]

Q4: What are the typical physical properties of this compound?

A4: this compound is typically an off-white or white solid.[3] Its melting point is reported to be in the range of 162-166 °C. The molecular weight is 154.14 g/mol .[4][5]

Troubleshooting Guide

Low Yield

Q5: My yield of this compound is significantly lower than expected. What are the potential causes?

A5: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or poor quality of reagents.[6] Using an excess of hydrazine hydrate is a common strategy to drive the reaction to completion.[1]

  • Purity of Starting Ester: The purity of the starting ester (e.g., ethyl 4-fluorobenzoate) is crucial. Impurities in the ester can lead to side reactions, consuming the starting material and reducing the yield of the desired product.

  • Sub-optimal Reaction Temperature: The reaction between the ester and hydrazine hydrate typically requires heating. Refluxing the mixture, often in a solvent like ethanol, is common practice to ensure the reaction proceeds at an adequate rate.[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during the isolation and purification steps. Ensure efficient precipitation and crystallization, and minimize losses during filtration and washing. Using chilled solvents for washing can help reduce solubility losses.[7]

Impurity Issues

Q6: My final product shows impurities in its NMR spectrum. What are the likely contaminants and how can I remove them?

A6: Common impurities can include unreacted starting materials or byproducts from side reactions.

  • Unreacted Ester: If the reaction is incomplete, the starting ester will contaminate the final product. This can be addressed by ensuring a sufficient excess of hydrazine hydrate and adequate reaction time.[1][3]

  • Unreacted 4-Fluorobenzoic Acid: If starting from the acid and the initial esterification step is incomplete, residual acid may carry over. A wash with a mild base solution (like 10% sodium carbonate) during the workup of the ester can remove unreacted acid.[2]

  • Oxidation Products: Hydrazides can be susceptible to oxidation. It is important to store the final product under appropriate conditions, away from strong oxidizing agents.

  • Purification: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the final product and removing most common impurities.[1] Washing the crude solid with a non-polar solvent like hexane can also help remove less polar impurities.[3]

Experimental Protocols & Data

Two common synthetic routes are detailed below. The first is a two-step process starting from 4-fluorobenzoic acid, and the second is a one-step process from the corresponding ester.

Protocol 1: Synthesis from 4-Fluorobenzoic Acid (Two Steps)

Step 1: Esterification of 4-Fluorobenzoic Acid

  • Dissolve 4-fluorobenzoic acid in absolute ethanol (e.g., 15g in 60mL).[2]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 7.5mL).[2]

  • Reflux the mixture for 7-8 hours, monitoring the reaction progress with TLC.[2]

  • After completion, neutralize the excess acid by adding a 10% sodium carbonate solution.[2]

  • Perform a solvent extraction to isolate the ethyl 4-fluorobenzoate.[2]

Step 2: Formation of this compound

  • Take the synthesized ester and add absolute ethanol and hydrazine hydrate. A common ratio is 1 part ester to 4 parts ethanol and 3 parts hydrazine hydrate (by volume).[2][3]

  • Stir and reflux the mixture for 10-15 hours. The formation of a solid product is often observed.[3]

  • Monitor the reaction to completion using TLC.[2][3]

  • Once complete, cool the reaction mixture. The product often crystallizes upon cooling.

  • Filter the solid product, wash with cold hexane or water, and dry to obtain this compound.[3]

Protocol 2: Synthesis from Ethyl 4-Fluorobenzoate (One Step)
  • To a stirred solution of ethyl 4-fluorobenzoate (e.g., 4.5 g, 26.7 mmol) in ethanol (30 mL), add hydrazine hydrate (e.g., 6.67 g, 133.5 mmol) at room temperature.[3]

  • Heat the reaction mixture to 85 °C and reflux for approximately 10 hours.[3]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to obtain a solid.

  • Wash the resulting solid with hexane (e.g., 50 mL) and dry to yield this compound.[3] A quantitative yield has been reported for this specific procedure.[3]

Data Presentation: Reaction Condition Comparison
ParameterMethod 1 (from Acid)Method 2 (from Ester)Reference
Starting Material 4-Fluorobenzoic AcidEthyl 4-Fluorobenzoate[2][3]
Key Reagents H₂SO₄, Ethanol, Hydrazine HydrateEthanol, Hydrazine Hydrate[2][3]
Ester:Hydrazine Ratio Not specified, but excess hydrazine used1 : 5 (molar)[3]
Reaction Temperature Reflux (Esterification), Reflux (Hydrazide formation)85 °C (Reflux)[2][3]
Reaction Time 7-8 hrs (Esterification), 12-15 hrs (Hydrazide)10 hours[2][3]
Reported Yield ~79% (for hydrazide step)Quantitative[2][3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound starting from 4-fluorobenzoic acid.

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting low yield in the synthesis.

G Start Low Yield Observed CheckReaction Check Reaction Completion (via TLC) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete No Complete Complete CheckReaction->Complete Yes Action1 Increase Reaction Time Increase Temperature Use Excess Hydrazine Incomplete->Action1 CheckWorkup Review Workup & Purification Procedure Complete->CheckWorkup Losses Potential Losses CheckWorkup->Losses Yes NoLosses Procedure OK CheckWorkup->NoLosses No Action2 Minimize Transfers Use Cold Wash Solvents Optimize Crystallization Losses->Action2 CheckReagents Verify Purity of Starting Materials NoLosses->CheckReagents

Caption: Troubleshooting flowchart for addressing low product yield.

References

Side reaction prevention in hydrazone synthesis from 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing side reactions during the synthesis of hydrazones from 4-Fluorobenzhydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of hydrazones from this compound?

A1: The two primary side reactions are hydrolysis of the hydrazone product and the formation of an azine byproduct. Hydrolysis reverts the hydrazone back to the starting this compound and the corresponding aldehyde or ketone, while azine formation results from the reaction of the formed hydrazone with a second molecule of the carbonyl compound.

Q2: How does pH affect the rate and yield of hydrazone formation?

A2: The reaction is acid-catalyzed, and the optimal pH is typically in the mildly acidic range of 4-6.[1] In this range, there is sufficient acid to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the nucleophilic nitrogen of the this compound, which would render it unreactive.[1] At a pH below 4, the reaction rate slows down due to the protonation of the hydrazide.[1] At a pH above 8, the reaction is also very slow due to the lack of protons to catalyze the dehydration of the intermediate.[1]

Q3: What is an azine byproduct and how can its formation be minimized?

A3: An azine byproduct (R₂C=N-N=CR₂) is formed when the initially synthesized hydrazone reacts with a second equivalent of the aldehyde or ketone. This is more likely to occur with an excess of the carbonyl compound. To minimize azine formation, it is recommended to use a slight excess of this compound or to add the carbonyl compound dropwise to the solution of the hydrazide to avoid localized high concentrations of the carbonyl reactant.[1]

Q4: My purified hydrazone appears to be degrading over time. What are the likely causes and how can I prevent this?

A4: Hydrazone degradation can be caused by hydrolysis due to residual acid or moisture, or by oxidation, especially for hydrazones with an N-H bond. To prevent degradation, ensure the purified hydrazone is thoroughly dried and stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the recommended purification techniques for hydrazones derived from this compound?

A5: Recrystallization is a common and effective method for purifying solid hydrazones.[2][3][4] Suitable solvents for recrystallization often include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane.[2] For oily or difficult-to-crystallize products, column chromatography on silica gel can be employed.[5] However, care should be taken as some hydrazones can be sensitive to the acidic nature of silica gel. In such cases, using a deactivated silica gel or a different stationary phase like alumina may be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones from this compound.

Issue Possible Cause Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time. - Add a catalytic amount of a weak acid, such as acetic acid, to achieve a pH of 4-6.[1]
Unfavorable pH.- Adjust the pH of the reaction mixture to the optimal range of 4-6 using a weak acid.[1]
Hydrolysis of the product.- Maintain a mildly acidic to neutral pH during the reaction and workup. - During workup, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.
Presence of a Major Side Product Azine formation.- Use a slight excess (e.g., 1.1 equivalents) of this compound relative to the carbonyl compound. - Add the aldehyde or ketone slowly and dropwise to the solution of this compound.[1]
Unreacted starting material.- Ensure the reaction has gone to completion by monitoring with TLC. - If unreacted this compound remains, consider adding a slight excess of the carbonyl compound, but be mindful of potential azine formation.
Product is an Oil or Difficult to Crystallize Presence of impurities.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Try trituration by stirring the oil with a non-polar solvent like cold hexanes or pentane.[2]
Inappropriate recrystallization solvent.- Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[4]
Product Purity Issues After Purification Co-crystallization of impurities.- Perform a second recrystallization. - Consider purification by column chromatography.
Residual solvent.- Dry the purified product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone from this compound and an Aromatic Aldehyde

This protocol describes the synthesis of a hydrazone from this compound and a generic aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve the aromatic aldehyde (1.0 eq) in ethanol.

  • Add the aldehyde solution dropwise to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The hydrazone product will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]

  • Dry the purified hydrazone under vacuum.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid hydrazone product.

Procedure:

  • Transfer the crude hydrazone product to an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.[2]

  • Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Hydrazone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Aldehyde/Ketone Mixing Dissolve & Mix Reactants->Mixing Solvent Ethanol Solvent->Mixing Catalysis Add Catalytic Acid (e.g., Acetic Acid) Mixing->Catalysis Reflux Heat to Reflux (2-4 hours) Catalysis->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize (e.g., from Ethanol) Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Characterization Spectroscopic Analysis (NMR, IR) & MP Drying->Characterization Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Check_Hydrolysis Is hydrolysis occurring? Check_Completion->Check_Hydrolysis Yes Extend_Time Extend reaction time or add catalyst Check_Completion->Extend_Time No Check_Azine Is azine forming? Check_Hydrolysis->Check_Azine No Control_pH Control pH (4-6) and workup conditions Check_Hydrolysis->Control_pH Yes Check_Purification Product loss during purification? Check_Azine->Check_Purification No Adjust_Stoichiometry Adjust stoichiometry (slight excess of hydrazide) or slow addition of carbonyl Check_Azine->Adjust_Stoichiometry Yes Optimize_Purification Optimize recrystallization solvent or use chromatography Check_Purification->Optimize_Purification Yes End Pure Product Check_Purification->End No Extend_Time->Check_Hydrolysis Control_pH->Check_Azine Adjust_Stoichiometry->Check_Purification Optimize_Purification->End

References

Technical Support Center: Purification of 4-Fluorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Fluorobenzhydrazide and its derivatives.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and recommended solutions.

Recrystallization Issues

Question 1: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It often occurs if the solute's melting point is lower than the solvent's boiling point or if the solution is cooled too rapidly. Here are several strategies to address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation and allow it to cool down slowly.

  • Use a Mixed Solvent System: Dissolve your compound in a solvent in which it is highly soluble (e.g., hot ethanol). Then, slowly add a miscible "anti-solvent" in which it is less soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

  • Lower the Cooling Temperature: After slow cooling to room temperature, try further cooling the flask in an ice bath or refrigerator to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of your compound, add a tiny amount to the cooled solution to act as a seed for crystallization.

Question 2: The yield of my recrystallized this compound is very low. How can I improve it?

Answer:

A low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

  • Sufficient Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the precipitation of your product.

  • Cold Solvent for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.[1]

  • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can concentrate a small sample of the mother liquor to see if more solid precipitates. If so, you may be able to recover more product by evaporating some of the solvent from the filtrate and re-cooling.

Chromatography Issues

Question 3: I'm seeing poor peak shape (tailing) during HPLC analysis/purification of my this compound derivative. What could be the cause and how can I fix it?

Answer:

Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here are some common causes and solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on silica-based columns can interact with basic sites on your molecule, causing tailing.

    • Solution: Use an end-capped column or add a competitive base like triethylamine (0.1-0.5%) to your mobile phase to block these active sites.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your compound, it may exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte. For basic compounds, a lower pH is often beneficial.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration or volume of your injected sample.

  • Metal Chelation: The hydrazide moiety can sometimes chelate with trace metals in the HPLC system or on the column.

    • Solution: Add a chelating agent like EDTA to your mobile phase.

Question 4: My this compound derivative is not separating from impurities during column chromatography. What can I do?

Answer:

If you are experiencing co-elution of your product and impurities, you need to optimize the selectivity of your chromatographic system.

  • Change the Mobile Phase:

    • Normal Phase (e.g., Silica Gel): If using a hexane/ethyl acetate system, try altering the ratio. If that fails, consider switching one of the solvents (e.g., to dichloromethane/methanol) to change the selectivity.

    • Reverse Phase (e.g., C18): If using a water/acetonitrile gradient, try substituting acetonitrile with methanol, or vice versa. This can significantly alter the elution order of closely related compounds.

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, switching to a different type of stationary phase can provide a different separation mechanism. For example, if you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column for different selectivity.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening and poor separation. In such cases, consider dry loading your sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as 4-fluorobenzoic acid or its corresponding ester.

  • Excess Hydrazine: Hydrazine hydrate is often used in excess and needs to be removed.

  • Diacylhydrazide: A common side product where two molecules of the 4-fluorobenzoyl group react with one molecule of hydrazine.

Q2: How can I remove unreacted 4-fluorobenzoic acid from my product?

A2: Unreacted 4-fluorobenzoic acid can typically be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The 4-fluorobenzoic acid will be deprotonated and move into the aqueous layer, while the neutral this compound will remain in the organic layer.

Q3: What is the best way to remove excess hydrazine hydrate after the reaction?

A3: Several methods can be employed to remove excess hydrazine hydrate:

  • Aqueous Work-up: If your product is not water-soluble, you can precipitate it by adding water to the reaction mixture and then collect the solid by filtration. Hydrazine hydrate is highly soluble in water and will be removed in the filtrate.[2]

  • Extraction: If your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can perform an aqueous extraction. The hydrazine will partition into the aqueous layer.

  • Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene or xylene can be effective in removing hydrazine.[3]

Q4: What is a good starting point for developing a TLC method for this compound and its derivatives?

A4: A good starting mobile phase for TLC on silica gel plates is a mixture of a non-polar and a polar solvent. A common choice is a mixture of hexanes and ethyl acetate. Start with a ratio of around 3:1 or 1:1 (hexanes:ethyl acetate) and adjust the polarity based on the Rf value of your compound. The goal is to have an Rf value between 0.2 and 0.8 for the product to allow for good separation from impurities.[4]

Q5: Can I use a single purification method for all this compound derivatives?

A5: While general techniques like recrystallization and chromatography are broadly applicable, the specific conditions will likely need to be optimized for each derivative. The polarity, solubility, and melting point of a derivative can vary significantly based on its substitution pattern, which will influence the choice of solvents for recrystallization and the mobile phase for chromatography.

Data Presentation

Table 1: Physical Properties and Solubility of this compound

PropertyValueReference
Molecular FormulaC₇H₇FN₂O[5]
Molecular Weight154.14 g/mol [5]
Melting Point162-166 °C[6]
Solubility
MethanolSoluble
EthanolSoluble (especially when hot)[7]
WaterSparingly soluble
HexaneInsoluble
Ethyl AcetateModerately soluble

Table 2: Recommended Purification Techniques for this compound Derivatives

Derivative TypePrimary Purification MethodSecondary Purification MethodKey Considerations
This compoundRecrystallization (Ethanol or Ethanol/Water)Column Chromatography (Silica Gel)Focus on removing unreacted starting materials and diacylhydrazide.
Schiff Bases (Hydrazones)Recrystallization (Ethanol)---Products often precipitate from the reaction mixture and can be purified by simple recrystallization.[7]
N-Acyl DerivativesColumn Chromatography (Silica Gel)RecrystallizationPolarity can vary significantly based on the acyl group; TLC is crucial for method development.
Heterocyclic DerivativesColumn Chromatography (Silica Gel or Reverse Phase)RecrystallizationMay require more specialized chromatographic conditions due to varying polarities.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. Use a hot plate and stirring to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of a this compound Derivative
  • TLC Analysis: Develop a TLC method to determine a suitable mobile phase for separation. A common starting point for silica gel is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation between your product and impurities, with the product having an Rf of ~0.3.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase as the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the silica gel column. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Reverse-Phase HPLC Purification of a this compound Derivative
  • Method Development: Develop an analytical HPLC method first. A common starting point is a C18 column with a gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be 10-90% B over 20 minutes.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Scale up the analytical method to a preparative or semi-preparative HPLC system. Inject the sample and collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to obtain the purified compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives start Crude Product workup Aqueous Work-up / Extraction (Remove Hydrazine, Acids/Bases) start->workup recrystallization Recrystallization workup->recrystallization If solid chromatography Column Chromatography workup->chromatography If oil or complex mixture recrystallization->chromatography Still impure pure_product Pure Product recrystallization->pure_product Purity > 95% chromatography->recrystallization Further purification needed chromatography->pure_product Purity > 95% characterization Characterization (TLC, HPLC, NMR, MS) pure_product->characterization

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals solution1 Reheat, add more solvent Use mixed solvent system Cool slower oiling_out->solution1 Solution solution2 Use minimum hot solvent Cool thoroughly Wash with cold solvent low_yield->solution2 Solution solution3 Scratch flask Add seed crystal Concentrate solution no_crystals->solution3 Solution

Caption: Decision tree for troubleshooting common recrystallization problems.

Chromatography_Selection Chromatography Method Selection start Crude Mixture polarity_check Assess Polarity of Compound and Impurities start->polarity_check normal_phase Normal Phase Chromatography (Silica Gel) polarity_check->normal_phase Non-polar to moderately polar reverse_phase Reverse Phase HPLC (C18) polarity_check->reverse_phase Polar to very polar large_scale Large Scale / Less Polar normal_phase->large_scale Application small_scale Small Scale / More Polar / High Purity reverse_phase->small_scale Application

Caption: Logic for selecting a suitable chromatography technique.

References

Technical Support Center: Optimizing 4-Fluorobenzhydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing the condensation reaction of 4-Fluorobenzhydrazide, primarily with aldehydes and ketones, to form 4-fluorobenzoylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound?

A1: this compound typically undergoes a condensation reaction with an aldehyde or a ketone to form a corresponding N'-substituted 4-fluorobenzoylhydrazone, with the elimination of a water molecule. This reaction is a cornerstone in the synthesis of various biologically active compounds.

Q2: What is a typical catalyst for this reaction?

A2: A catalytic amount of a weak acid is commonly used to facilitate the reaction. Glacial acetic acid is a frequent choice, as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[1][2]

Q3: Which solvents are recommended for this condensation reaction?

A3: Protic solvents like ethanol or methanol are standard choices for this reaction.[1][2] They are effective at dissolving both the this compound and the carbonyl reactant. In some cases, higher-boiling polar aprotic solvents like DMF or DMSO might be used to accelerate the reaction, especially with less reactive substrates.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the limiting reactant spot disappears.

Q5: What are the typical reaction times and temperatures?

A5: Reaction times can range from 2 to 6 hours when refluxing in a solvent like methanol or ethanol.[1][2] While many reactions proceed well at elevated temperatures (reflux), some may work efficiently at room temperature, especially with highly reactive aldehydes.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the condensation of this compound.

Low or No Product Yield

Problem: After several hours, TLC analysis shows mostly unreacted starting materials.

Potential Cause Recommended Solution
Inadequate Catalyst The reaction often requires an acid catalyst to proceed efficiently. Ensure you have added a catalytic amount (e.g., 2-3 drops) of glacial acetic acid or a similar Brønsted acid.[2][3]
Low Reaction Temperature The reaction may require heating to overcome the activation energy barrier. If running at room temperature, try heating the mixture to reflux in the chosen solvent.[3]
Steric Hindrance If either the this compound or the carbonyl compound is sterically hindered, the reaction rate will be slower. Increase the reaction time and/or temperature to facilitate the reaction.[3]
Poor Quality of Reactants Impurities in the starting materials can inhibit the reaction. Ensure the this compound and the carbonyl compound are of high purity.
Water Inhibition As water is a byproduct of the reaction, its presence can shift the equilibrium back towards the reactants. For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically.[4]
Formation of Side Products

Problem: TLC shows the formation of multiple spots in addition to the desired product.

Potential Cause Recommended Solution
Impure Starting Hydrazide The this compound starting material may contain impurities from its synthesis, such as 1,2-diacylhydrazine.[3] Purify the hydrazide by recrystallization before use.
Self-Condensation of Carbonyl Partner If the aldehyde or ketone partner has α-hydrogens, it can undergo self-condensation, especially under basic conditions.[5] While this reaction is typically acid-catalyzed, ensure no basic impurities are present. Stick to acidic or neutral conditions.
Decomposition Excessive heat or prolonged reaction times can lead to the decomposition of reactants or products. Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
Product Isolation Issues

Problem: The reaction is complete, but I am having trouble isolating the pure product.

Potential Cause Recommended Solution
Product is an Oil If the product does not precipitate or crystallize upon cooling, it may be impure or an oil at room temperature. Try to purify it using column chromatography. If the purified product is still an oil, dissolve it in a minimal amount of a suitable solvent and add a non-solvent to induce precipitation.[4]
Product is Soluble in the Reaction Solvent If the product is soluble in the reaction solvent even after cooling, try removing the solvent under reduced pressure. The resulting crude solid or oil can then be recrystallized from a different solvent system.
Difficulty with Crystallization Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure product if available.

Comparative Data on Reaction Conditions

The optimal conditions can vary depending on the specific aldehyde or ketone used. The following table summarizes typical conditions for the synthesis of 4-fluorobenzoylhydrazones.

Aldehyde/Ketone ReactantCatalystSolventTemperatureTime (h)Yield (%)Reference
Substituted BenzaldehydesAcetic AcidMethanolReflux3 - 478 - 92[1]
Various Aldehydes/KetonesAcetic AcidEthanolReflux2 - 6Good to Excellent[2]
(2,6-dichlorophenyl)methylene-EthanolReflux860 - 82[6]
SalicylaldehydeAcetic AcidEthanolReflux3High[2]

Diagrams

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-fluorobenzoylhydrazones.

G Reactants 1. Reactant Preparation (this compound + Aldehyde/Ketone) Solvent 2. Dissolve in Solvent (e.g., Ethanol) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction 4. Heat to Reflux (Monitor by TLC) Catalyst->Reaction Cooling 5. Cool to Room Temp. (Precipitation) Reaction->Cooling Filtration 6. Filter Product (Vacuum Filtration) Cooling->Filtration Washing 7. Wash Solid (Cold Solvent) Filtration->Washing Drying 8. Dry Product (Air or Vacuum Oven) Washing->Drying Analysis 9. Characterization (NMR, MS, etc.) Drying->Analysis

Caption: General workflow for 4-fluorobenzoylhydrazone synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting experiments that result in a low yield of the desired product.

G Start Low Yield or No Reaction CheckTLC Analyze TLC Plate Start->CheckTLC StartMat Starting Material (SM) Unchanged? CheckTLC->StartMat Streaks Streaking or Many Spots? CheckTLC->Streaks StartMat->Streaks No CheckCat Was Catalyst Added? StartMat->CheckCat Yes CheckPurity Check Purity of Starting Materials Streaks->CheckPurity Yes OptimizeTemp Optimize Temperature (Avoid Decomposition) Streaks->OptimizeTemp Yes AddCat Add Acid Catalyst (e.g., AcOH) CheckCat->AddCat No CheckTemp Is Reaction Heated? CheckCat->CheckTemp Yes IncreaseTemp Increase Temperature (Reflux) CheckTemp->IncreaseTemp No IncreaseTime Increase Reaction Time (Check for Steric Hindrance) CheckTemp->IncreaseTime Yes

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a 4-fluorobenzoylhydrazone from this compound and an aldehyde.

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde of interest (1.0 - 1.1 equivalents)

  • Ethanol (ACS grade)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

  • To this solution, add the desired aldehyde (1.0 - 1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[2]

  • Equip the flask with a condenser and reflux the mixture with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate.

  • After the reaction is complete (indicated by the consumption of the limiting starting material, typically 2-6 hours), allow the mixture to cool to room temperature.[2]

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[2]

  • Allow the purified product to air dry or dry in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).

References

Troubleshooting low bioactivity in 4-Fluorobenzhydrazide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluorobenzhydrazide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro bioactivity testing, particularly when low or inconsistent results are observed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I have synthesized a new this compound analog, but it shows very low cytotoxicity in my MTT assay. What are the potential reasons?

A1: Low cytotoxicity in an MTT assay can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Compound-Related Issues:

    • Solubility: this compound analogs can have poor aqueous solubility. Visually inspect your stock and working solutions for any precipitation. A compound that has precipitated out of solution will not be available to the cells, leading to artificially low bioactivity. Consider using a different solvent or a solubilizing agent, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).

    • Stability: The hydrazone linkage can be susceptible to hydrolysis, especially at acidic pH.[1][2] Ensure your compound is stable in the culture medium over the duration of the experiment. You can assess stability by incubating the compound in media for the experimental duration and then analyzing it by HPLC.

    • Purity: Impurities from the synthesis can interfere with the assay or mask the true activity of your compound. Confirm the purity of your analog using techniques like NMR, LC-MS, and elemental analysis.

  • Assay-Related Issues:

    • Cell Seeding Density: The number of cells seeded per well is critical. Too few cells may not produce a strong enough signal, while too many cells can lead to nutrient depletion and cell death, masking the effect of your compound. Optimize the cell seeding density for your specific cell line.

    • Incubation Time: The duration of compound exposure can significantly impact the results. A short incubation time may not be sufficient for the compound to exert its effect. Conversely, a very long incubation might lead to non-specific cytotoxicity. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

    • MTT Reagent and Solubilization: Ensure the MTT reagent is fresh and properly prepared. After incubation with MTT, complete solubilization of the formazan crystals is crucial for accurate absorbance readings. Incomplete solubilization will lead to an underestimation of cell viability.

Q2: My this compound analog shows promising activity in a biochemical assay (e.g., enzyme inhibition), but this doesn't translate to cell-based assays. Why?

A2: This is a common challenge in drug discovery and often points to issues with the compound's ability to reach its intracellular target.

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from entering the cell and engaging with its target. The physicochemical properties of the analog, such as its lipophilicity (LogP) and polar surface area (PSA), play a crucial role here.[3][4] Highly polar molecules may struggle to cross the lipid bilayer of the cell membrane.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration too low to be effective.

  • Intracellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

To investigate these possibilities, you can perform cell permeability assays (e.g., PAMPA) or use efflux pump inhibitors in your cell-based assays.

Q3: I am observing a high degree of variability in my bioactivity results between experiments. How can I improve reproducibility?

A3: Reproducibility is key to reliable data. Here are some common sources of variability and how to address them:

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to compounds.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding for an experiment.

  • Compound Handling:

    • Stock Solutions: Prepare a large, single batch of your compound's stock solution to use across multiple experiments. Avoid repeated freeze-thaw cycles.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Assay Execution:

    • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

    • Consistent Timing: Standardize all incubation times, including cell seeding, compound treatment, and reagent additions.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of various hydrazide-hydrazone derivatives, including some this compound analogs, against different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
3h PC-3 (Prostate)1.32[5]
MCF-7 (Breast)2.99[5]
HT-29 (Colon)1.71[5]
2f Colo-205 (Colon)50.0 (24h), 46.0 (48h)[6][7]
2m Colo-205 (Colon)20.5 (24h), 17.0 (48h)[6][7]
2k HepG2 (Liver)30.5 (24h), 14.8 (48h)[6][7]
2p HepG2 (Liver)35.9 (24h), 20.6 (48h)[6][7]
2s HepG2 (Liver)20.8 (24h), 14.4 (48h)[6][7]
3c MCF-7 (Breast)7.05[8]
3b MCF-7 (Breast)7.016[8]

Table 2: EGFR Kinase Inhibitory Activity of Selected Compounds

Compound IDTargetIC50 (nM)Reference
Afatinib EGFR (wild-type)31[9]
Erlotinib PC-9 (EGFR exon 19del)7[9]
Osimertinib H1975 (EGFR L858R+T790M)5[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V Apoptosis Assay

Principle: This flow cytometry-based assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the this compound analog for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 is a key executioner caspase. This assay uses a synthetic substrate that contains a recognition sequence for caspase-3 (DEVD) linked to a colorimetric or fluorometric reporter molecule. When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Protocol:

  • Cell Lysis: Treat cells with the this compound analog to induce apoptosis. Lyse the cells to release the intracellular contents, including active caspases.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.

  • Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) of the released reporter molecule using a plate reader.

  • Data Analysis: The signal is proportional to the caspase-3 activity in the sample.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to troubleshooting low bioactivity of this compound analogs.

troubleshooting_workflow start Low Bioactivity Observed compound_check Compound-Related Issues start->compound_check assay_check Assay-Related Issues start->assay_check permeability_check Cellular Uptake Issues start->permeability_check solubility Poor Solubility compound_check->solubility stability Compound Instability compound_check->stability purity Impurity compound_check->purity cell_density Suboptimal Cell Density assay_check->cell_density incubation_time Incorrect Incubation Time assay_check->incubation_time reagent_quality Reagent Quality assay_check->reagent_quality membrane_permeability Low Membrane Permeability permeability_check->membrane_permeability efflux Efflux Pump Activity permeability_check->efflux

Caption: Troubleshooting workflow for low bioactivity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay In Vitro Bioactivity Assays synthesis Synthesis of This compound Analog purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization purity_analysis Purity Analysis (HPLC) characterization->purity_analysis mtt MTT Assay (Cytotoxicity) purity_analysis->mtt Test Compound apoptosis Annexin V / PI Assay (Apoptosis) mtt->apoptosis Confirm Apoptotic Pathway caspase Caspase-3 Assay (Apoptosis Mechanism) apoptosis->caspase Investigate Mechanism

Caption: General experimental workflow.

egfr_pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

References

Technical Support Center: Enhancing the Solubility of 4-Fluorobenzhydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with 4-Fluorobenzhydrazide and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound-based compound is poorly soluble in aqueous media. What are the initial steps for troubleshooting this issue?

A1: Poor aqueous solubility is a common characteristic of benzhydrazide derivatives due to the hydrophobic nature of the benzene ring. The fluorine atom in the 4-position can further increase lipophilicity.

Initial Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your compound in a range of common organic solvents. This will help establish a baseline and identify suitable solvents for creating stock solutions.

  • pH Adjustment: this compound has both an acidic proton (on the hydrazide nitrogen) and a basic site (the terminal amino group). Systematically adjusting the pH of your aqueous medium can significantly enhance solubility by ionizing the molecule.

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can disrupt the hydrogen bonding network of water, reducing its polarity and making it more favorable for dissolving your compound.

Q2: How does pH affect the solubility of this compound compounds, and how can I optimize it?

A2: The solubility of this compound and its derivatives is often pH-dependent. The hydrazide moiety can be deprotonated under basic conditions or protonated under acidic conditions, forming a more polar, and thus more soluble, salt.

  • Under Acidic Conditions (pH < pKa of conjugate acid): The terminal nitrogen of the hydrazide can be protonated, forming a cationic species which is generally more water-soluble.

  • Under Basic Conditions (pH > pKa of N-H): The N-H proton of the hydrazide can be removed, forming an anionic species that is also typically more soluble in water.

To optimize, you can perform a pH-solubility profile. A general protocol is provided in the "Experimental Protocols" section below. The solubility of many compounds is significantly affected by pH[1]. Adjusting the pH is a common and effective technique for solubilizing compounds with ionizable groups[][3].

Q3: Which co-solvents are most effective for this compound-based compounds?

A3: Polar, water-miscible organic solvents are generally the most effective co-solvents. Their use is a primary strategy for enhancing the solubility of nonpolar drugs[]. Commonly used co-solvents include:

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of polar and nonpolar compounds[4]. It is often used for creating high-concentration stock solutions.

  • Ethanol: A less toxic option suitable for many applications.

  • Polyethylene Glycols (PEGs): Particularly lower molecular weight PEGs like PEG 400 are effective co-solvents.

  • Propylene Glycol: Another commonly used, low-toxicity co-solvent.

The key is to first dissolve the compound in the pure co-solvent and then add this stock solution to the aqueous buffer dropwise with vigorous stirring to avoid precipitation.

Q4: What are cyclodextrins and how can they enhance the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate a poorly water-soluble "guest" molecule, like a this compound derivative, into their cavity, forming an inclusion complex[5][6]. This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule[5][7]. This technique is widely used for BCS Class II drugs, which are characterized by low solubility and high permeability[6].

Commonly used cyclodextrins include:

  • β-Cyclodextrin (βCD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin[5].

Data Presentation: Solubility Profiles

Disclaimer: The following quantitative data is for 4-Aminobenzoic acid hydrazide, a structurally similar compound, and is provided for illustrative purposes due to the limited availability of precise quantitative data for this compound.

Table 1: Illustrative Solubility in Common Solvents

SolventCompound ClassQualitative Solubility (this compound)Quantitative Solubility (4-Aminobenzoic acid hydrazide)Source(s)
WaterAqueousSparingly SolubleSparingly Soluble[8]
MethanolPolar ProticSolubleSoluble[9]
DMSOPolar AproticSoluble~14 mg/mL[8]
Dimethylformamide (DMF)Polar AproticSoluble~10 mg/mL[8]

Table 2: Illustrative Solubility Enhancement Using Co-solvents

Aqueous SystemCo-solventCompoundSolubilitySource(s)
PBS (pH 7.2)50% DMSO4-Aminobenzoic acid hydrazide~0.5 mg/mL[8]
Saline10% DMSO, 40% PEG300, 5% Tween-804-Fluorobenzoic acid≥ 2.5 mg/mL[10]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound-based compound

  • Deionized water or buffer of choice (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the compound to a vial (enough that undissolved solid remains).

  • Add a known volume of the aqueous medium (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculate the original concentration in the supernatant to determine the solubility (e.g., in mg/mL or µM).

Protocol 2: Solubility Enhancement via pH Adjustment

Materials:

  • Compound of interest

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Dilute HCl and NaOH solutions for fine pH adjustment

  • Standard equipment from Protocol 1

Methodology:

  • Perform the Shake-Flask Method (Protocol 1) in parallel using the series of different pH buffers as the aqueous medium.

  • After determining the concentration in each buffer, plot solubility as a function of pH.

  • The resulting graph will show the pH range where the compound's solubility is maximal. This information is critical for designing formulations or experimental conditions. The solubility of compounds with ionizable groups is highly dependent on pH[1].

Protocol 3: Solubility Enhancement with Cyclodextrins (Phase-Solubility Study)

Materials:

  • Compound of interest

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Standard equipment from Protocol 1

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of the this compound compound to each cyclodextrin solution.

  • Execute the Shake-Flask Method (Protocol 1) for each concentration.

  • After quantification, plot the total concentration of the dissolved compound against the concentration of the cyclodextrin.

  • The resulting phase-solubility diagram will indicate the extent of solubility enhancement and the stoichiometry of the inclusion complex. A linear increase in solubility suggests the formation of a soluble complex.

Visualizations: Workflows and Pathways

G Solubility Screening and Enhancement Workflow cluster_screening Initial Screening cluster_enhancement Enhancement Strategies cluster_analysis Analysis & Optimization Start Start with Poorly Soluble Compound Screen Screen Solubility in Aqueous & Organic Solvents Start->Screen Stock Prepare High-Concentration Stock (e.g., in DMSO) Screen->Stock pH pH Adjustment (Test acidic & basic conditions) Stock->pH Apply Techniques CoSolvent Co-solvent Addition (e.g., Ethanol, PEG) Stock->CoSolvent Apply Techniques Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Stock->Cyclodextrin Apply Techniques Analyze Quantify Solubility (HPLC / UV-Vis) pH->Analyze CoSolvent->Analyze Cyclodextrin->Analyze Optimize Select Optimal Condition Analyze->Optimize End Proceed to Downstream Experiment / Formulation Optimize->End

Caption: A logical workflow for systematically screening and enhancing the solubility of a target compound.

G Inhibition of Monoamine Oxidase (MAO) by Hydrazone Derivatives cluster_pathway Neurotransmitter Metabolism cluster_inhibition Mechanism of Inhibition Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) (MAO-A / MAO-B) Neurotransmitter->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Outcome Increased Neurotransmitter Levels (Antidepressant/Neuroprotective Effects) MAO->Outcome leads to Inhibitor Hydrazone Derivative (from this compound) Inhibitor->MAO Inhibits

Caption: Signaling pathway showing inhibition of MAO by hydrazone-based compounds.

References

Technical Support Center: Recrystallization of 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Fluorobenzhydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for successful recrystallization.

PropertyValueSource
Molecular Formula C₇H₇FN₂O[1][2]
Molecular Weight 154.14 g/mol [2]
Melting Point 162-166 °C[1]
Appearance Orange to light brown crystalline powder[1]
Solubility Soluble in methanol.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, polar organic solvents are the most suitable for recrystallizing this compound. Methanol is a good starting point as the compound is known to be soluble in it.[1][3] Ethanol is also a strong candidate, as related hydrazide compounds have been successfully recrystallized from it. For compounds with similar structures, solubility in these alcohols increases significantly with temperature, which is the key principle for successful recrystallization. A mixed solvent system, such as methanol-water or ethanol-water, can also be effective.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If you have added a significant amount of hot solvent with no effect, it is best to remove the solvent and try a different one.

  • Temperature: Ensure your solvent is heated to its boiling point to maximize the dissolving power.

Q3: I have a very low yield after recrystallization. What are the possible reasons?

A3: Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the compound.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product will crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to allow for maximum crystal formation. An ice bath can help to increase the yield after the solution has cooled to room temperature.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurities significantly lower the melting point of your compound. To resolve this, try the following:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool down much more slowly. Insulating the flask can help.

Troubleshooting Guide

Use the following flowchart to troubleshoot common issues during the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Compound 'oiled out'? crystals_form->oiling_out No collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form? oiling_out->no_crystals No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool very slowly oiling_out->reheat_add_solvent Yes scratch_seed Scratch flask inner wall or add a seed crystal no_crystals->scratch_seed Yes concentrate Gently heat to evaporate some solvent and re-cool no_crystals->concentrate Still no crystals reheat_add_solvent->cool scratch_seed->crystals_form concentrate->cool

Troubleshooting flowchart for this compound recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in the chosen solvent (e.g., methanol). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of the solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

G start Start dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Cool solution slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end End dry->end

Experimental workflow for the recrystallization of this compound.

References

Addressing impurities in the synthesis of 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Fluorobenzhydrazide

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing impurities encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly from the common method involving the reaction of a 4-fluorobenzoate ester with hydrazine hydrate.

Issue 1: Low Yield and Significant Amount of Unreacted Starting Material (e.g., Methyl 4-Fluorobenzoate)

  • Question: My reaction seems to be incomplete, as analysis of the crude product shows a large amount of the starting ester. What could be the cause and how can I improve the conversion rate?

  • Answer: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions. The reaction between an ester and hydrazine hydrate, known as hydrazinolysis, requires careful control of several parameters.[1]

    • Root Cause Analysis and Solutions:

      • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Hydrazinolysis can be slow, sometimes requiring reflux for several hours (e.g., 6-15 hours) to reach completion.[2][3][4] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.[3][4]

      • Temperature: The reaction may require heating to proceed at an adequate rate. Refluxing the reaction mixture is a common practice.[2][3] Ensure the temperature is maintained consistently at the reflux temperature of the solvent (e.g., ethanol or methanol).

      • Stoichiometry of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will lead to incomplete conversion. Using a significant excess of hydrazine hydrate (e.g., 3 to 5 equivalents or more) can help drive the reaction to completion.[3][5]

      • Solvent: The choice of solvent can influence the reaction rate. Absolute ethanol or methanol are commonly used and effective solvents for this reaction.[1][2][3]

Issue 2: Presence of a High-Melting, Poorly Soluble White Precipitate

  • Question: I've isolated a white solid, but its melting point is much higher than expected for this compound, and it is poorly soluble. What is this impurity and how can I avoid it?

  • Answer: This impurity is likely N,N'-bis(4-fluorobenzoyl)hydrazine . This side product is formed when one molecule of hydrazine reacts with two molecules of the 4-fluorobenzoate ester or, more commonly, when the initially formed this compound acts as a nucleophile and reacts with another molecule of the ester.

    • Root Cause Analysis and Solutions:

      • Localized High Concentration of Ester: If the hydrazine hydrate is added too slowly to a hot solution of the ester, or if mixing is inefficient, the initially formed product can react with the excess ester present.

      • Reaction Temperature: Very high temperatures can sometimes favor the formation of this di-acylated byproduct.

      • Mitigation Strategy: The most effective way to minimize the formation of N,N'-bis(4-fluorobenzoyl)hydrazine is to use a significant excess of hydrazine hydrate. This ensures that a molecule of the ester is statistically more likely to encounter a hydrazine molecule rather than a molecule of the desired product. Maintaining vigorous stirring throughout the addition and reaction period is also crucial.

Issue 3: The Crude Product is Acidic and Contains 4-Fluorobenzoic Acid

  • Question: After workup, my product contains 4-fluorobenzoic acid, which complicates purification. How is this being formed?

  • Answer: The presence of 4-fluorobenzoic acid is typically due to the hydrolysis of the starting material, methyl 4-fluorobenzoate.

    • Root Cause Analysis and Solutions:

      • Moisture in Reagents: The starting ester is susceptible to hydrolysis back to the carboxylic acid if there is water present in the reaction mixture, especially under heating. Ensure that the solvent (ethanol/methanol) is anhydrous.

      • Workup Procedure: If the workup involves acidic or basic aqueous solutions and prolonged heating, hydrolysis can occur.

      • Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried. If purification is done by washing, use neutral solutions like a saturated sodium bicarbonate solution to remove the acidic impurity, followed by a water wash.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported method is the hydrazinolysis of a corresponding 4-fluorobenzoic acid ester, such as methyl 4-fluorobenzoate or ethyl 4-fluorobenzoate.[3][5] This involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol or methanol.[2][4]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The most common impurities are unreacted starting materials (methyl or ethyl 4-fluorobenzoate), 4-fluorobenzoic acid (from hydrolysis of the ester), and the diacyl byproduct, N,N'-bis(4-fluorobenzoyl)hydrazine.

Q3: How can I effectively purify the crude this compound product?

A3: Recrystallization is the most common and effective method for purifying this compound.[1][5] Ethanol is frequently used as the recrystallization solvent.[5] The process involves dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals, which can then be isolated by filtration. Washing the crude solid with a non-polar solvent like n-hexane can also help remove residual non-polar impurities before recrystallization.[3]

Q4: Which analytical techniques are best for assessing the purity of my this compound sample?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Excellent for monitoring reaction progress and detecting the presence of starting materials and major impurities.[4][5]

  • Melting Point: A sharp melting point close to the literature value (162-166 °C) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information and can be used to identify and quantify impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[7]

Data Presentation: Impurity Troubleshooting Summary

ImpurityPotential Cause(s)Recommended Solution(s)
Methyl/Ethyl 4-Fluorobenzoate - Insufficient reaction time- Low reaction temperature- Insufficient hydrazine hydrate- Increase reflux time and monitor by TLC[3][4]- Ensure consistent reflux temperature[2]- Use a larger excess of hydrazine hydrate (3-5 eq.)[5]
N,N'-bis(4-fluorobenzoyl)hydrazine - Reaction of product with starting ester- Insufficient excess of hydrazine hydrate- Use a significant excess of hydrazine hydrate[5]- Ensure efficient stirring
4-Fluorobenzoic Acid - Hydrolysis of the starting ester due to moisture- Use anhydrous solvents- Neutralize during workup with NaHCO₃ solution[6]- Avoid prolonged heating during aqueous workup

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 4-Fluorobenzoate

This protocol is adapted from general procedures found in the literature.[2][3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-fluorobenzoate (1 equivalent) in absolute ethanol (approx. 6-10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-5 equivalents) at room temperature.[3][4]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux with continuous stirring for 10-15 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of n-hexane:ethyl acetate) until the spot corresponding to methyl 4-fluorobenzoate is no longer visible.[3][4]

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess hydrazine hydrate.[2][3]

  • Isolation: To the resulting solid or slurry, add a non-polar solvent such as n-hexane, stir, and filter the solid product using a Büchner funnel.[3] Wash the collected solid with additional n-hexane to remove non-polar impurities.

  • Drying: Dry the obtained white, crystalline solid under vacuum to yield crude this compound.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.[5]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If desired, the flask can then be placed in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_and_Impurities ester Methyl 4-Fluorobenzoate product This compound (Desired Product) ester->product + Hydrazine Hydrate (Main Reaction) diacyl N,N'-bis(4-fluorobenzoyl)hydrazine (Diacyl Impurity) ester->diacyl acid 4-Fluorobenzoic Acid (Hydrolysis Impurity) ester->acid Hydrolysis hydrazine Hydrazine Hydrate (Excess) product->diacyl + Methyl 4-Fluorobenzoate (Side Reaction) water H₂O water->acid

Caption: Synthesis pathway and common side reactions.

Troubleshooting_Workflow start Synthesis Complete Analyze Crude Product check_purity Assess Purity: TLC, Melting Point start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end  Yes identify_impurity Identify Impurity: NMR, MS is_pure->identify_impurity No impurity_type Impurity Type? identify_impurity->impurity_type sm Starting Material impurity_type->sm  Unreacted SM diacyl_acid Side Product (Diacyl / Acid) impurity_type->diacyl_acid Other   optimize Optimize Reaction: ↑ Time / Temp ↑ Hydrazine eq. sm->optimize purify Purify Product: Recrystallization (e.g., from Ethanol) diacyl_acid->purify optimize->start Rerun Synthesis purify->check_purity Re-assess

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Microwave-Assisted Synthesis of 4-Fluorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 4-fluorobenzhydrazide derivatives. Our goal is to help you achieve higher yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for this compound derivatives compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and improved reaction efficiency, which can lead to higher product yields.[1] The selective and uniform heating provided by microwave irradiation minimizes the formation of byproducts, simplifying the purification process.[1] This method aligns with the principles of green chemistry by reducing solvent consumption and energy usage.

Q2: Can I perform the synthesis starting directly from 4-fluorobenzoic acid and hydrazine hydrate in a microwave?

A2: Yes, it is possible to synthesize this compound in a single step from 4-fluorobenzoic acid and hydrazine hydrate using microwave irradiation. This direct approach can be more efficient than the traditional two-step method that involves esterification followed by hydrazinolysis.

Q3: What solvents are recommended for the microwave-assisted synthesis of this compound?

A3: The choice of solvent is crucial for efficient microwave synthesis. Polar solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly used as they couple effectively with microwave irradiation. For a greener approach, solvent-free reactions or reactions in water can also be successful. The optimal solvent will depend on the specific derivative being synthesized.

Q4: How do I choose the optimal microwave power and temperature for my reaction?

A4: The optimal microwave power and temperature will vary depending on the specific reactants, solvent, and the volume of the reaction mixture. It is recommended to start with a lower power setting and gradually increase it while monitoring the temperature and pressure. A screening of different temperatures should be performed to find the sweet spot that provides the best yield in the shortest time without causing degradation of the product.

Q5: What are some common safety precautions to take when using a microwave reactor?

A5: Safety is paramount when working with microwave reactors. Always use sealed vessels designed for microwave synthesis to prevent solvent leakage and potential explosions due to pressure buildup. Ensure the reaction vessel is not filled to more than two-thirds of its volume. It is also crucial to monitor the reaction temperature and pressure continuously. Familiarize yourself with the safety features of your specific microwave reactor model.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the microwave-assisted synthesis of this compound derivatives.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Microwave Power or Temperature Gradually increase the microwave power and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal conditions.
Inappropriate Solvent Ensure the solvent used is polar enough to absorb microwave energy efficiently. Consider screening different solvents like ethanol, methanol, or DMF.
Short Reaction Time While microwave synthesis is rapid, the reaction may still require a specific duration for completion. Incrementally increase the reaction time and monitor the progress.
Poor Quality of Starting Materials Verify the purity of your 4-fluorobenzoic acid or its ester and hydrazine hydrate. Impurities in the starting materials can inhibit the reaction.
Presence of Water (if not the intended solvent) Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to moisture.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Overheating or "Hot Spots" Reduce the microwave power and ensure efficient stirring to promote even heat distribution. Consider using a lower boiling point solvent if appropriate.
Side Reactions Lowering the reaction temperature may help to minimize the formation of side products. Positional isomers of 4-fluorobenzaldehyde (2- and 3-fluorobenzaldehyde) can be present as impurities in the starting material and lead to a mixture of products.[2]
Degradation of Product The desired hydrazide may be sensitive to high temperatures. Reduce the reaction temperature and/or time.
Reaction with Solvent In some cases, the solvent may participate in the reaction. If this is suspected, try a more inert solvent.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Steps
Product is an Oil or Gummy Solid Try precipitating the product by adding a non-polar solvent like hexane or by cooling the reaction mixture in an ice bath.
Co-precipitation of Unreacted Starting Material Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.
Product is Highly Soluble in the Reaction Solvent After the reaction, remove the solvent under reduced pressure and then attempt recrystallization from a different solvent system.
Ineffective Recrystallization Experiment with different solvent pairs for recrystallization. Common choices include ethanol/water or ethyl acetate/hexane. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of aromatic hydrazides using both conventional and microwave-assisted methods. This data can serve as a starting point for optimizing your synthesis of this compound derivatives.

Starting Material Method Solvent Power (W) Temperature (°C) Time Yield (%) Reference
Ethyl p-hydroxybenzoateConventionalEthanol-Reflux2 hours65[3][4]
Ethyl p-hydroxybenzoateMicrowaveNone180-3 minutes93[3][4]
Substituted Benzoic AcidConventionalEthanol-Reflux3-7 hours60-75[4]
Substituted Benzoic AcidMicrowaveWater180-360-4-8 minutes90-97[4]
Methyl SalicylateConventional--Reflux--[1]
Methyl SalicylateMicrowave---< 20 minutes-[1]
Various EstersMicrowave-30013010 minutes-[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound from Ethyl 4-Fluorobenzoate
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl 4-fluorobenzoate (1 mmol) and hydrazine hydrate (3 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with a power of 200 W.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the contents into 20 mL of ice-cold water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Purification: Wash the precipitate with cold water and then recrystallize from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: One-Pot Microwave-Assisted Synthesis of this compound from 4-Fluorobenzoic Acid
  • Reactant Preparation: In a 10 mL microwave reaction vessel with a magnetic stir bar, add 4-fluorobenzoic acid (1 mmol) and hydrazine hydrate (2 mmol).

  • Solvent Addition (Optional): For a solvent-free reaction, proceed to the next step. Alternatively, 5 mL of a high-boiling polar solvent like DMF can be added.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes with a power of 300 W.

  • Work-up and Isolation: After cooling, add 20 mL of cold water to the reaction mixture. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep Combine 4-Fluorobenzoic Acid/Ester and Hydrazine Hydrate in a Microwave Reaction Vessel irradiate Seal Vessel and Irradiate in Microwave Reactor (Set Power, Temp, Time) prep->irradiate cool Cool Reaction Vessel irradiate->cool precipitate Precipitate Product in Ice-Cold Water cool->precipitate filter Collect Precipitate by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize product Pure this compound Derivative recrystallize->product

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_flowchart cluster_conditions Reaction Conditions cluster_reagents Reagents & Purity cluster_purification Purification Issues start Low/No Yield? increase_power_temp Increase Microwave Power/Temp start->increase_power_temp Yes check_purity Verify Starting Material Purity start->check_purity No increase_time Increase Reaction Time increase_power_temp->increase_time check_solvent Check Solvent Polarity increase_time->check_solvent solution Higher Yield Achieved check_solvent->solution check_impurities Analyze for Side Products check_purity->check_impurities optimize_recrystallization Optimize Recrystallization Solvent System check_impurities->optimize_recrystallization use_chromatography Consider Column Chromatography optimize_recrystallization->use_chromatography use_chromatography->solution

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of 4-Fluorobenzhydrazide and 4-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, benzhydrazide scaffolds have emerged as a promising class of compounds. Their synthetic accessibility and broad spectrum of biological activities make them attractive candidates for further investigation. This guide provides a comparative overview of the antimicrobial activity of derivatives of two halogenated benzhydrazides: 4-Fluorobenzhydrazide and 4-Bromobenzohydrazide.

Due to a lack of direct comparative studies on the parent compounds, this analysis focuses on their corresponding hydrazone derivatives, offering insights into how the fluorine versus bromine substitution influences antimicrobial efficacy. The data presented is compiled from various in-vitro studies, and standardized experimental protocols are provided to facilitate reproducible research.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial activities of this compound and 4-Bromobenzohydrazide derivatives are typically evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). The following table summarizes the performance of representative derivatives against common Gram-positive and Gram-negative bacteria.

Compound DerivativeMicroorganismAntimicrobial Activity MetricResultReference CompoundResult
N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazideBacillus subtilisZone of Inhibition---
Escherichia coliZone of Inhibition---
N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazideBacillus subtilisZone of Inhibition---
Escherichia coliZone of Inhibition---

Note: Direct, publicly available quantitative data (MIC or ZOI values) for the parent compounds, this compound and 4-Bromobenzohydrazide, against a common panel of bacteria is limited. The table above is intended to be illustrative of the types of comparisons that are made in the literature for their derivatives. For specific research applications, it is recommended to consult the primary literature for detailed experimental conditions and results.

Hypothetical Mechanism of Action

The precise mechanism of action for benzhydrazide derivatives is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. The presence of a halogen atom (fluorine or bromine) on the phenyl ring is believed to enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. Once inside the cell, the hydrazone moiety may act as a metal chelator, interfering with metalloenzymes crucial for bacterial survival. One proposed target is the enoyl-acyl carrier protein reductase (InhA), an enzyme vital for the synthesis of mycolic acids in the cell wall of certain bacteria.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Compound Halogenated Benzhydrazide (Lipophilic) Transport Passive Diffusion Compound->Transport Enzyme Essential Bacterial Enzyme (e.g., InhA) Transport->Enzyme Interference with active site Inhibition Enzyme Inhibition Enzyme->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath Disruption of metabolic pathway

Hypothetical mechanism of action for halogenated benzhydrazides.

Experimental Protocols

Reproducible and standardized methodologies are critical for the accurate assessment of antimicrobial activity. Below are detailed protocols for two common assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Bacterial Inoculum:

  • From a pure culture, select 3-5 isolated colonies of the test bacterium.
  • Transfer the colonies into a tube containing 4-5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubate the broth at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound (this compound or 4-Bromobenzohydrazide) in a suitable solvent (e.g., DMSO).
  • Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a positive control (bacteria with no antimicrobial) and a negative control (broth with no bacteria).
  • Incubate the plate at 37°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Disk Diffusion (Zone of Inhibition - ZOI) Assay

The disk diffusion method is a qualitative test that assesses the susceptibility of bacteria to an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial suspension.
  • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.

3. Application of Antimicrobial Disks:

  • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.
  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
  • Gently press the disks to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 37°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of no growth around each disk in millimeters. This is the zone of inhibition. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of the test compounds.

G Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum PrepareMIC Prepare Serial Dilutions of Compounds in 96-well plate Start->PrepareMIC InoculatePlates Inoculate MHA Plates PrepareInoculum->InoculatePlates InoculateMIC Inoculate Wells with Bacteria PrepareInoculum->InoculateMIC PlaceDisks Place Disks on Agar InoculatePlates->PlaceDisks PrepareDisks Prepare Compound-Impregnated Disks PrepareDisks->PlaceDisks Incubate Incubate Plates (37°C, 16-24h) PlaceDisks->Incubate MeasureZOI Measure Zone of Inhibition (mm) Incubate->MeasureZOI EndZOI ZOI Results MeasureZOI->EndZOI PrepareMIC->InoculateMIC IncubateMIC Incubate Plate (37°C, 16-20h) InoculateMIC->IncubateMIC ReadMIC Read MIC Value IncubateMIC->ReadMIC EndMIC MIC Results ReadMIC->EndMIC

Workflow for Antimicrobial Susceptibility Testing.

Conclusion

While direct comparative data for this compound and 4-Bromobenzohydrazide remains elusive, the analysis of their derivatives suggests that halogenation plays a significant role in their antimicrobial potential. Both fluoro- and bromo-substituents can contribute to the biological activity of benzhydrazone compounds. Further research, including direct head-to-head comparisons of the parent compounds and a wider range of derivatives against a diverse panel of pathogenic microorganisms, is warranted to fully elucidate their structure-activity relationships and potential as future antimicrobial therapeutics. The provided experimental protocols offer a standardized framework for conducting such vital research.

Unveiling the Therapeutic Potential of 4-Fluorobenzhydrazide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Fluorobenzhydrazide derivatives, detailing their structure-activity relationships (SAR) across antimicrobial, anticancer, and anti-inflammatory applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the molecule. This guide delves into the nuanced relationship between the chemical structure of these derivatives and their biological efficacy, offering a valuable resource for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antimicrobial Activity

The antimicrobial potency of this compound derivatives, particularly hydrazone derivatives, is significantly modulated by the substituent on the imine carbon. The data is typically presented as Minimum Inhibitory Concentration (MIC) in μg/mL, where a lower value indicates higher potency.

Compound ID Substituent (R) S. aureus (MIC in µg/mL) E. coli (MIC in µg/mL) C. albicans (MIC in µg/mL) Reference
1a 5-Nitro-2-furanyl6.2512.525[1]
1c 4-Chlorophenyl12.52550[1]
1d 4-Nitrophenyl6.2512.512.5[1]
2a 2,5-disubstituted-1,3,4-oxadiazoline12.52550[1]
Ceftriaxone (Standard) -6.25--[1]

Key Findings: The presence of a nitro group, as seen in compounds 1a and 1d , appears to be crucial for enhanced antibacterial activity, particularly against S. aureus. The 5-nitro-2-furanyl moiety in 1a resulted in activity comparable to the standard drug ceftriaxone.[1]

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) in µM is a common metric, with lower values indicating greater potency.

Compound ID Substituent (R) Cancer Cell Line IC50 (µM) Reference
3a (2,6-dichlorophenyl)methyleneM. tuberculosis H37Rv>100 (% inhibition)[2]
- 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide--[3]
- N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazidesVarious-[4]
- 2,5 substituted-1,3,4 oxadiazole derivativesPC30.2 - 1.8[5][6]

Key Findings: The substitution pattern on the aromatic ring of the hydrazone moiety plays a critical role in determining the anticancer activity. For instance, some oxadiazole derivatives have shown high potency against prostate cancer (PC3) cells.[5][6]

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit nitric oxide (NO) production or protein denaturation.

Compound ID Assay Inhibition (%) at a specific concentration Reference
- Nitric Oxide InhibitionVaries with substitution[7]
- Protein DenaturationVaries with substitution[8]

Key Findings: The anti-inflammatory activity is also highly dependent on the nature of the substituents, with some derivatives showing significant inhibition of inflammatory mediators.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives (General Procedure)

A common route for the synthesis of this compound hydrazones involves a two-step process:

  • Synthesis of this compound: 4-Fluorobenzoic acid or its corresponding ester (e.g., methyl 4-fluorobenzoate) is refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol for several hours.[3] The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the product, this compound, typically crystallizes out and can be purified by recrystallization from ethanol.

  • Synthesis of Hydrazone Derivatives: Equimolar amounts of this compound and a substituted aldehyde or ketone are dissolved in a solvent such as ethanol. A catalytic amount of glacial acetic acid is often added. The mixture is then refluxed for a period ranging from a few hours to overnight.[1] The resulting hydrazone derivative often precipitates upon cooling and can be purified by recrystallization.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

  • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Each well is inoculated with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Radical Scavenging Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) and various concentrations of the test compound is prepared.

  • The mixture is incubated at room temperature for a specified time (e.g., 150 minutes).

  • After incubation, Griess reagent is added to the mixture. The formation of a pink-colored chromophore indicates the presence of nitrite, a stable product of NO.

  • The absorbance is measured at 546 nm.

  • The percentage of NO scavenging is calculated by comparing the absorbance of the test samples with that of the control.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, the anticancer effects of many compounds are attributed to the induction of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_bcl2 Bcl-2 Family Regulation DNA_damage DNA Damage Oncogene_activation Oncogene Activation p53 p53 Activation Oncogene_activation->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) p53->Bcl2_BclxL MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

In the context of anti-inflammatory action, many compounds interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of the inflammatory response.

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_nfkb NF-κB Activation LPS LPS (Lipopolysaccharide) Receptor Receptor Activation (e.g., TLR4, TNFR) LPS->Receptor TNFa TNF-α TNFa->Receptor IKK_complex IKK Complex Activation Receptor->IKK_complex IkB_phosphorylation IκB Phosphorylation IKK_complex->IkB_phosphorylation IkB_degradation IκB Degradation IkB_phosphorylation->IkB_degradation NFkB_release NF-κB (p50/p65) Release IkB_degradation->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Inflammatory_response Inflammatory Response Gene_transcription->Inflammatory_response

Caption: Canonical NF-κB signaling pathway in inflammation.

Conclusion

This comparative guide underscores the significant therapeutic potential of this compound derivatives. The presented data and protocols offer a solid foundation for further research and development in this promising area of medicinal chemistry. The structure-activity relationships highlighted herein can guide the design of more potent and selective agents with improved pharmacological profiles. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their clinical potential.

References

A Comparative Guide to the In Vivo vs. In Vitro Activity of 4-Fluorobenzhydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 4-fluorobenzhydrazide and its derivatives has emerged as a promising area of research in medicinal chemistry, demonstrating a broad spectrum of biological activities in laboratory settings. This guide provides a comprehensive comparison of the in vitro and in vivo activities of these compounds, supported by available experimental data. A notable gap in current research is the limited number of published in vivo efficacy studies, which presents a significant hurdle in translating promising in vitro results into clinical applications. This guide aims to summarize the existing data, detail common experimental protocols, and highlight the areas requiring further investigation.

Data Presentation: A Tale of Two Settings

The majority of research on this compound compounds has focused on their in vitro potential. These studies have revealed significant antimicrobial and anticancer properties. In contrast, the volume of in vivo data is considerably smaller, primarily focusing on metabolism and toxicity, with limited efficacy studies.

In Vitro Activity

The in vitro activity of this compound derivatives has been most extensively studied in the contexts of antimicrobial and anticancer applications.

Table 1: Summary of In Vitro Antimicrobial Activity of this compound Derivatives

Compound/DerivativeTarget OrganismAssay TypeActivity (MIC in µg/mL)Reference
This compound-derived hydrazonesStaphylococcus aureusBroth microdilution1.56 - 6.25[1]
Methicillin-resistant S. aureus (MRSA)Broth microdilution1.56 - 12.5[1]
Bacillus subtilisBroth microdilution0.78 - 25[1]
Acinetobacter baumanniiBroth microdilution0.78 - 6.25[1]
4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusNot specifiedEqual to ceftriaxone[2]
This compound-derived hydrazonesMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay0.12 - 250[3]

Table 2: Summary of In Vitro Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssay TypeActivity (IC50 in µM)Reference
Fluorinated phenylhydrazine Schiff basesPancreatic cancer cells (MIA PaCa-2, TGP52)ATP assayPotent cytotoxic effects[4]
Hydrazones with 4-methylsulfonylbenzene scaffold59 human cancer cell linesNot specifiedGI50 of 0.26 for the most active compound[5]
4-Hydrazinobenzoic acid derivativesHCT-116 (colon), MCF-7 (breast)MTT assay21.3 - 28.3[6]
Novel 1,2,4-triazole derivativesVarious cancer cell linesMTT assayPotent antiproliferative activity[7]
In Vivo Activity

The investigation into the in vivo properties of this compound compounds is still in its nascent stages. The available data primarily addresses the metabolic fate and safety profile of these compounds.

Table 3: Summary of In Vivo Data for this compound and Related Derivatives

Compound/DerivativeAnimal ModelStudy TypeKey FindingsReference
4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazideRatsMetabolismMetabolized to 4-fluorobenzoic acid and one unidentified metabolite.[8]
Hydrazide-hydrazones of 2,4-dihydroxybenzoic acidZebrafish (Danio rerio) embryosAcute Toxicity (FET)Very low or moderate toxicity.[9]
N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazideBALB/c mice with 4T1 breast cancerAnti-metastatic EfficacySuppressed primary tumor growth and lung metastasis at 1 mg/kg.[10]

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental protocols used to assess the in vitro and in vivo activities of this compound compounds.

In Vitro Assay Protocols
  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly employed. Briefly, serial dilutions of the test compound are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that prevents visible turbidity.[11][12]

  • MTT Assay for Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specific incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]

In Vivo Model Protocols
  • Murine Xenograft Model for Anticancer Efficacy: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral, intraperitoneal) at various doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.[1][3]

  • Murine Infection Model for Antimicrobial Efficacy: Mice are infected with a specific pathogen (e.g., bacteria, fungi) to establish an infection. This can be a systemic infection (e.g., intraperitoneal injection of bacteria) or a localized infection (e.g., thigh or skin infection). The test compound is then administered, and its efficacy is evaluated by monitoring survival rates, bacterial load in various organs (colony-forming units, CFU), or other clinical signs of infection.[13][14]

  • Pharmacokinetic Studies in Rodents: The test compound is administered to rodents (typically rats or mice) via a specific route (e.g., intravenous, oral). Blood samples are collected at various time points. The concentration of the compound and its major metabolites in the plasma is then quantified using analytical methods like LC-MS/MS. Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) are calculated to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[8][15]

Mandatory Visualization: Charting the Course of Discovery and Action

To visualize the research pipeline and potential mechanisms of action for this compound compounds, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Preclinical Development synthesis Compound Synthesis & Characterization antimicrobial Antimicrobial Screening (MIC) synthesis->antimicrobial anticancer Anticancer Screening (IC50) synthesis->anticancer enzyme Enzyme Inhibition Assays synthesis->enzyme pk_pd Pharmacokinetics & Pharmacodynamics antimicrobial->pk_pd anticancer->pk_pd Promising Candidates enzyme->pk_pd toxicity Toxicity Studies pk_pd->toxicity efficacy Efficacy Models (Xenograft/Infection) toxicity->efficacy lead_opt Lead Optimization efficacy->lead_opt Positive Results preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: General workflow for the evaluation of this compound compounds.

G cluster_0 Anticancer Mechanisms cluster_1 Antitubercular Mechanism compound This compound Derivatives egfr EGFR/BRAF Inhibition compound->egfr tubulin Tubulin Polymerization Inhibition compound->tubulin inha InhA Inhibition compound->inha apoptosis Induction of Apoptosis egfr->apoptosis tubulin->apoptosis mycolic_acid Mycolic Acid Synthesis Inhibition inha->mycolic_acid cell_wall Cell Wall Disruption mycolic_acid->cell_wall

Caption: Proposed mechanisms of action for this compound derivatives.

Conclusion: Bridging the Gap Between Benchtop and Bedside

The extensive in vitro data on this compound compounds strongly suggests their potential as antimicrobial and anticancer agents. However, the critical lack of corresponding in vivo efficacy studies represents a significant knowledge gap. While preliminary in vivo metabolism and toxicity data are available for some derivatives, comprehensive studies in relevant animal models are imperative to validate the promising in vitro findings.

For researchers, scientists, and drug development professionals, this disparity underscores a crucial opportunity. Future research should prioritize well-designed in vivo efficacy studies in established xenograft and infection models. Such studies are essential to determine if the potent in vitro activity of this compound compounds can be translated into tangible therapeutic benefits, ultimately paving the way for the development of new and effective drugs. The current body of evidence provides a solid foundation for this next, critical phase of research.

References

Comparative Antitubercular Activity of 4-Fluorobenzhydrazide Derivatives Against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitubercular activity of a series of 4-Fluorobenzhydrazide derivatives against the H37Rv strain of Mycobacterium tuberculosis. The data presented is compiled from peer-reviewed research and aims to offer a clear, objective overview for researchers in the field of tuberculosis drug discovery.

I. Performance Comparison of this compound Derivatives

A study by Koçyiğit-Kaymakçioğlu et al. synthesized a series of 4-fluorobenzoic acid (substituted methylene) hydrazide derivatives and evaluated their in vitro activity against M. tuberculosis H37Rv. The results, presented as Minimum Inhibitory Concentration (MIC) and percentage of inhibition, are summarized below. The MIC is defined as the lowest concentration of a compound that prevents a color change from blue to pink in the Microplate Alamar Blue Assay (MABA).

Compound IDR (Substitution on Phenyl Ring)MIC (µg/mL)Inhibition (%)
3a 2,6-di-Cl3.13 99
3b4-F>6.2529
3c4-Cl>6.2523
3d4-Br>6.2518
3e2-OH>6.2515
3f4-OH>6.2520
3g4-OCH₃>6.2511
3h3-NO₂>6.2514
3i4-NO₂>6.2517
3j4-N(CH₃)₂>6.2525
3k3-phenoxy>6.2559
3l4-CH₃>6.2512
3mH>6.2510
3n2-Cl>6.2521
3o2-NO₂>6.2516
3p3,4,5-tri-OCH₃>6.2513
Isoniazid(Reference Drug)0.05 - 0.1-

Data extracted from "Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide".

Key Observation: Among the tested series, compound 3a , 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, demonstrated the most potent antitubercular activity with a MIC of 3.13 µg/mL and 99% inhibition.[1] The presence of dichloro substitution at the 2 and 6 positions of the phenyl ring appears to be crucial for the enhanced activity compared to other derivatives in this series.

II. Experimental Protocols

The evaluation of antitubercular activity of the this compound derivatives was performed using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA) Protocol

This assay is a widely used colorimetric method for determining the susceptibility of Mycobacterium tuberculosis to various compounds.

  • Preparation of Inoculum:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • The culture is incubated at 37°C until it reaches a McFarland turbidity of 1.0.

    • The bacterial suspension is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution and Plate Setup:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the supplemented Middlebrook 7H9 broth. The final volume in each well is 100 µL.

    • A row with drug-free medium serves as a growth control, and a row with medium alone serves as a sterile control.

  • Inoculation and Incubation:

    • 100 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 200 µL.

    • The plate is sealed with parafilm and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading Results:

    • After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well.

    • The plate is re-incubated at 37°C for 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

III. Visualizations

Conceptual Workflow of Antitubercular Activity Screening

The following diagram illustrates the general workflow for the synthesis and screening of this compound derivatives for antitubercular activity.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound C Condensation Reaction A->C B Substituted Aldehydes/Ketones B->C D This compound Derivatives C->D E M. tuberculosis H37Rv Culture F Microplate Alamar Blue Assay (MABA) D->F E->F G MIC Determination F->G H Data Analysis & Comparison G->H

Caption: Workflow for Synthesis and Antitubercular Screening.

Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Hydrazide derivatives, including this compound derivatives, are often investigated for their potential to inhibit the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in this pathway and a common target for antitubercular drugs like isoniazid. The following diagram illustrates this proposed mechanism.

G cluster_cell Mycobacterium tuberculosis Cell A This compound Derivative (Prodrug) B Activation by KatG (Catalase-Peroxidase) A->B Enters Cell C Activated Drug B->C D InhA (Enoyl-ACP Reductase) C->D Inhibits E Fatty Acid Synthesis II (FAS-II) Pathway D->E Key Enzyme for F Mycolic Acid Synthesis E->F G Cell Wall Integrity Disruption F->G Essential for H Bacterial Cell Death G->H

Caption: Proposed Mechanism of Action via InhA Inhibition.

References

A Comparative Analysis of 4-Fluorobenzhydrazide Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory effects of 4-Fluorobenzhydrazide derivatives on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), supported by experimental data and protocols.

This guide provides a comparative overview of the inhibitory activity of various this compound derivatives against two key enzymes in the cholinergic system: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The data presented is compiled from recent studies on structurally related fluorinated and trifluoromethylated benzohydrazide derivatives, offering valuable insights for the design and development of novel cholinesterase inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for a series of hydrazone derivatives of 4-(Trifluoromethyl)benzohydrazide and other fluorinated hydrazones against AChE and BuChE.

Table 1: Inhibitory Activity (IC50) of 4-(Trifluoromethyl)benzohydrazide Hydrazone Derivatives against AChE and BuChE [1][2]

CompoundSubstituent on BenzaldehydeAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (SI = IC50 BuChE / IC50 AChE)
2d 2-Chlorobenzylidene102.325.60.25
2l 4-(Trifluoromethyl)benzylidene46.863.61.36
2o 2-Bromobenzaldehyde58.555.30.95
2p 3-(Trifluoromethyl)benzaldehyde69.470.11.01
2q 2-(Trifluoromethyl)benzylidene79.919.10.24
3c Cyclohexanone85.280.40.94
3d Camphor110.595.70.87

A lower IC50 value indicates a more potent inhibitor. A Selectivity Index (SI) greater than 1 indicates selectivity for AChE, while an SI less than 1 indicates selectivity for BuChE.

Table 2: Inhibitory Activity (IC50) of New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives against Cholinesterases [3][4]

CompoundDescriptionAChE IC50 (nM)BuChE IC50 (nM)
2a 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methylbenzenesulfonate12.178.2
2b 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-fluorobenzenesulfonate25.685.4
2c 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate33.892.1
2d 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-(trifluoromethoxy)benzenesulfonate45.2105.7
2e 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-(trifluoromethyl)benzenesulfonate68.9114.3
2f 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 3-(trifluoromethyl)benzenesulfonate97.3126.5
2g 4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 2,4-difluorobenzenesulfonate114.3134.0
Neostigmine Reference Inhibitor264.076.4

Experimental Protocols

The inhibitory activities of the this compound derivatives were determined using a modified Ellman's spectrophotometric method.[1][2] This widely accepted assay measures the activity of cholinesterases by monitoring the formation of a yellow-colored product.

Materials and Reagents:
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as the substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as the substrate for BuChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • The synthesized this compound derivatives (test compounds)

  • Reference inhibitor (e.g., Galantamine or Neostigmine)

Assay Procedure:
  • Preparation of Solutions: All reagents and test compounds are dissolved in appropriate solvents and diluted to the desired concentrations using phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, the test compound at various concentrations is pre-incubated with the respective enzyme (AChE or BuChE) in phosphate buffer for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BuChE) and DTNB to the wells.

    • The absorbance is measured at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the change in absorbance over time.

    • The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for evaluating cholinesterase inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis BuChE BuChE ACh_Released->BuChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh_Released->Cholinergic_Receptor Binding Choline_Uptake Choline Transporter AChE->Choline_Uptake Products BuChE->Choline_Uptake Products Choline_Uptake->Choline Reuptake Signal_Transduction Signal Transduction Cholinergic_Receptor->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and the role of AChE and BuChE.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffer) Start->Prepare_Reagents Prepare_Inhibitors Prepare this compound Derivative Solutions Start->Prepare_Inhibitors Assay_Setup Set up 96-well plate with Enzyme and Inhibitor Prepare_Reagents->Assay_Setup Prepare_Inhibitors->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Add_Substrate_DTNB Add Substrate (ATCI/BTCI) and DTNB Pre_incubation->Add_Substrate_DTNB Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate_DTNB->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for cholinesterase inhibition assay.

Conclusion

The presented data indicates that this compound derivatives and their analogs are a promising class of cholinesterase inhibitors. The inhibitory potency and selectivity can be modulated by altering the substituents on the benzaldehyde moiety. Specifically, certain substitutions can lead to a balanced inhibition of both AChE and BuChE, while others can confer selectivity for one enzyme over the other. The sulfonate ester-linked fluorinated hydrazones demonstrate particularly high potency in the nanomolar range. Further investigation into the structure-activity relationships of this class of compounds is warranted to develop more potent and selective inhibitors for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

References

Unveiling the Potential of 4-Fluorobenzhydrazide Derivatives: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 4-Fluorobenzhydrazide derivatives with key enzymatic targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their docking performance against various enzymes implicated in prevalent diseases, supported by experimental data and detailed protocols for researchers in drug development.

Recent in silico studies have highlighted the versatility of this compound derivatives as potent inhibitors of several key enzymes. These compounds, characterized by a core 4-fluorobenzohydrazide scaffold, have been the subject of numerous docking studies to elucidate their binding affinities and interaction mechanisms at the molecular level. This comparative guide synthesizes findings from multiple studies, offering a clear overview of their performance against enzymes such as cholinesterases, carbonic anhydrases, and α-amylase.

Comparative Docking Performance

The inhibitory potential of this compound derivatives has been evaluated against a range of enzymatic targets. The following table summarizes the key quantitative data from various docking studies, providing a direct comparison of their binding energies and inhibitory concentrations.

DerivativeTarget EnzymeDocking Score (Binding Energy)IC50 (nM)Reference CompoundReference IC50 (nM)
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)hCA INot explicitly stated, but identified as a top active inhibitor30.4 - 264.0 (for the series)Acetazolamide (AZA)Not explicitly stated in the same format
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)hCA IINot explicitly stated, but identified as a top active inhibitor23.2 - 251.6 (for the series)Acetazolamide (AZA)Not explicitly stated in the same format
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)AChENot explicitly stated, but identified as a top active inhibitor12.1 - 114.3 (for the series)NeostigmineNot explicitly stated in the same format
4-((2-(4-fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzenesulfonate (2c)BChENot explicitly stated, but identified as a top active inhibitor76.4 - 134.0 (for the series)RivastigmineNot explicitly stated in the same format
2,4-difluoro substituted benzylidenehydrazineα-amylaseNot explicitly stated116,190Acarbose600,000
(E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (Compound 7)BChEMolDock score: -142.519Not explicitly statedGalantamineNot explicitly stated
(E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (Compound 7)α-amylaseNot explicitly stated63,410Acarbose79,280
(E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (Compound 7)α-glucosidaseNot explicitly stated110,180Acarbose190,140

Key Insights from Docking Studies

Molecular docking simulations have consistently demonstrated that this compound derivatives effectively bind to the active sites of their target enzymes. For instance, studies on cholinesterases (AChE and BChE), which are crucial targets in Alzheimer's disease, revealed that these derivatives exhibit strong binding affinities, often superior to standard inhibitors.[1] Similarly, in the context of diabetes, certain derivatives have shown potent inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion.[2][3] The fluorine atom and the hydrazone linkage are often key pharmacophoric features that contribute to these interactions, forming hydrogen bonds and other non-covalent interactions with critical amino acid residues in the enzyme's active site.

Experimental Protocols: A Closer Look at the Methodology

The in silico experiments cited in this guide generally follow a standardized molecular docking protocol. The key steps are outlined below to provide researchers with a detailed understanding of the methodology.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target enzymes are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation.

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software and then optimized to their lowest energy conformation.

2. Molecular Docking Simulation:

  • Software: Commonly used software for these docking studies includes Molegro Virtual Docker (MVD) and AutoDock.

  • Grid Box Definition: A grid box is defined around the active site of the enzyme to specify the search space for the ligand docking.

  • Docking Algorithm: The docking software employs a search algorithm to explore various possible conformations and orientations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., MolDock score, binding energy in kcal/mol) for each docked pose. The pose with the best score is typically selected for further analysis.

3. Analysis of Docking Results:

  • Binding Mode Visualization: The best-docked poses are visualized to analyze the interactions between the ligand and the amino acid residues of the enzyme's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other key binding features.

  • Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the active site, and the root-mean-square deviation (RMSD) between the re-docked pose and the original pose is calculated.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a molecular docking study of this compound derivatives.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output protein_prep Target Enzyme Preparation (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (this compound Derivatives) ligand_prep->docking analysis Analysis of Binding Interactions docking->analysis binding_energy Binding Energy Calculation analysis->binding_energy visualization Visualization of Docked Pose analysis->visualization cholinergic_pathway cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicles presynaptic->ACh_vesicle Synthesis postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_receptor ACh Receptor ACh->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_vesicle->ACh Release ACh_receptor->postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

References

Navigating the Maze: A Comparative Guide to the ADME-Tox Profile of Novel 4-Fluorobenzhydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is fraught with challenges. A critical hurdle lies in its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide provides a comparative analysis of the in vitro ADME-Tox properties of a promising class of novel 4-Fluorobenzhydrazide-based compounds against two alternative small molecule scaffolds, offering a data-driven perspective for lead optimization and candidate selection.

The quest for new drugs with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, this compound derivatives have emerged as a class of interest due to their synthetic tractability and potential for diverse biological activities. However, a thorough understanding of their ADME-Tox properties is paramount to mitigate the risk of late-stage attrition. This guide presents a summary of key in vitro ADME-Tox data, comparing hypothetical this compound-based drug candidates (FBZD 1 and FBZD 2) with two alternative, unnamed compound classes (ALT 1 and ALT 2).

At a Glance: Comparative ADME-Tox Data

To facilitate a clear comparison, the following tables summarize the key in vitro ADME-Tox parameters for our hypothetical compounds. It is important to note that this data is representative and intended for illustrative purposes to guide early-stage drug discovery efforts.

Table 1: In Vitro Absorption and Metabolism Profile

CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)CYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)
FBZD 1 8.5> 5025.3
FBZD 2 12.145.218.7
ALT 1 5.215.85.1
ALT 2 15.95.41.2

Table 2: In Vitro Toxicity Profile

CompoundhERG Inhibition (IC₅₀, µM)Hepatotoxicity (HepG2 IC₅₀, µM)Genotoxicity (Ames Test)
FBZD 1 > 30> 100Negative
FBZD 2 25.685.4Negative
ALT 1 5.835.1Negative
ALT 2 1.215.7Positive

Visualizing the Path: ADME-Tox Workflow and Decision Making

A systematic approach to ADME-Tox profiling is crucial for efficient drug discovery. The following diagrams illustrate a typical experimental workflow and a decision-making tree based on the profiling outcomes.

ADME_Tox_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity PAMPA PAMPA Assay Data_Analysis Data Analysis & Risk Assessment PAMPA->Data_Analysis CYP_Inhibition CYP450 Inhibition (e.g., CYP3A4, 2D6) CYP_Inhibition->Data_Analysis hERG hERG Inhibition hERG->Data_Analysis Hepatotoxicity Hepatotoxicity (e.g., HepG2) Hepatotoxicity->Data_Analysis Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Data_Analysis Lead_Compound Lead Compound Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo NoGo Redesign/ Terminate Go_NoGo->NoGo High Risk

Caption: General ADME-Tox Experimental Workflow.

Decision_Making_Tree Start ADME-Tox Profile Permeability Permeability (PAMPA) Start->Permeability Metabolism Metabolism (CYP Inhibition) Permeability->Metabolism Acceptable High_Risk High Risk (Redesign/Terminate) Permeability->High_Risk Poor Cardiotoxicity Cardiotoxicity (hERG) Metabolism->Cardiotoxicity Low Inhibition Metabolism->High_Risk High Inhibition Hepatotoxicity Hepatotoxicity (HepG2) Cardiotoxicity->Hepatotoxicity Low Inhibition Cardiotoxicity->High_Risk High Inhibition Genotoxicity Genotoxicity (Ames) Hepatotoxicity->Genotoxicity Low Toxicity Hepatotoxicity->High_Risk High Toxicity Low_Risk Low Risk Candidate Genotoxicity->Low_Risk Negative Genotoxicity->High_Risk Positive

Caption: Decision-Making Tree for Compound Prioritization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays referenced in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption of compounds.[1]

  • Membrane Preparation: A filter plate with 96 wells is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration.

  • Assay Procedure: The filter plate (donor compartment) containing the test compounds is placed on top of an acceptor plate containing buffer. The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[2][3]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.[1][4]

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    • Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[2]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes, which can lead to drug-drug interactions.[5][6]

  • System: Human liver microsomes are used as the source of CYP enzymes.[5]

  • Probe Substrates: Specific probe substrates for each CYP isozyme (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) are used.

  • Assay Procedure: The test compound, human liver microsomes, and a specific probe substrate are incubated in the presence of an NADPH-regenerating system.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC₅₀) is determined by testing a range of compound concentrations.[5][7]

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[8][9]

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • Method: Automated patch-clamp electrophysiology is the gold standard method.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. A depolarizing pulse activates the channels, followed by a repolarizing step to measure the tail current, which is the primary endpoint for assessing hERG block.[10][11]

  • Assay Procedure: Baseline hERG currents are recorded, and then the test compound is applied at various concentrations.

  • IC₅₀ Determination: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀ value.[8][10]

Hepatotoxicity Assay (e.g., using HepG2 cells)

This assay assesses the potential of a compound to cause liver cell damage.[12][13]

  • Cell Line: The human hepatoma cell line HepG2 is commonly used.

  • Assay Principle: Cell viability is measured after exposure to the test compound. Common methods include the MTT assay, which measures mitochondrial reductase activity, or assays that measure ATP levels or membrane integrity (LDH release).[12]

  • Procedure: HepG2 cells are seeded in 96-well plates and incubated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.

Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[14][15]

  • Test System: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[15]

  • Principle: The assay measures the ability of a test compound to induce mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.

  • Procedure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[16]

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

The ADME-Tox profile of a drug candidate is a critical determinant of its success. The hypothetical data presented here for novel this compound-based compounds suggests a potentially favorable profile, with good permeability, low CYP inhibition, and a clean initial toxicity screen compared to the selected alternatives. This guide underscores the importance of a systematic and comparative approach to in vitro ADME-Tox profiling in early drug discovery. By integrating comprehensive data and detailed protocols, researchers can make more informed decisions, prioritizing compounds with the highest probability of becoming safe and effective medicines.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzhydrazide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive in vitro comparison of fluorinated and non-fluorinated benzhydrazide analogs. This document details the synthesis, biological activities, and structural aspects of these compounds, supported by experimental data and methodologies for key experiments.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. This guide explores the impact of fluorination on the biological activities of benzhydrazide analogs, a class of compounds known for a wide range of therapeutic effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data gathered from various studies, offering a side-by-side comparison of fluorinated and non-fluorinated benzhydrazide analogs across different biological assays.

Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
Non-Fluorinated Analogs
N'-(phenylmethylidene)benzohydrazideS. aureus>125[1]
N'-(phenylmethylidene)benzohydrazideE. coli>125[1]
Fluorinated Analogs
N'-(4-fluorobenzylidene)benzohydrazideS. aureus62.5[1]
N'-(4-fluorobenzylidene)benzohydrazideE. coli62.5[1]
Anticonvulsant Activity
CompoundAssayActivity (% Protection)Reference
Non-Fluorinated Analogs
5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(phenylmethylidene)hydrazoneMES60[2]
Fluorinated Analogs
5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(4-fluorobenzylidene)hydrazoneMES80[2]
Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Reference
Non-Fluorinated Analogs
N'-Benzoyl-2-methylbenzohydrazideAChE15.3[3]
N'-Benzoyl-2-methylbenzohydrazideBChE25.1[3]
Fluorinated Analogs
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChE27.04 - 106.75[3]
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesBChE58.01 - 277.48[3]
Compound H20 (contains a trifluoromethyl group)EGFR0.08[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Benzhydrazide Analogs

A general method for the synthesis of both fluorinated and non-fluorinated benzhydrazide analogs involves the condensation of a substituted benzohydrazide with an appropriate aldehyde.[5][6]

Materials:

  • Substituted benzohydrazide (e.g., 4-fluorobenzohydrazide or benzohydrazide)

  • Substituted aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the substituted benzohydrazide (1 mmol) in ethanol.

  • Add the substituted aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure benzhydrazide analog.

Antimicrobial Activity Assay (Micro-well Dilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the micro-well dilution method.[1][7]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth

  • Synthesized compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, serial dilutions of the compounds are prepared in nutrient broth.

  • Each well is inoculated with a standardized bacterial suspension.

  • Positive (broth + bacteria + standard antibiotic) and negative (broth + bacteria) controls are included.

  • The plates are incubated at 37°C for 24 hours.

  • After incubation, resazurin solution is added to each well, and the plates are incubated for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used primary screening model for anticonvulsant drugs.[2][8]

Materials:

  • Male Swiss albino mice

  • Electroconvulsiometer

  • Corneal electrodes

  • Synthesized compounds

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animals are divided into groups: control, standard, and test groups.

  • The test compounds and the standard drug are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives only the vehicle.

  • After a specific period (e.g., 30 minutes for i.p. or 60 minutes for p.o.), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • The mice are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

  • The ability of the compound to prevent the hind limb tonic extension is considered as a measure of anticonvulsant activity.

  • The percentage of protection in each group is calculated.

EGFR Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[4][9]

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Kinase buffer

  • Substrate (e.g., a synthetic peptide)

  • Synthesized compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • The kinase reaction is set up in a 96-well plate.

  • The synthesized compounds at various concentrations are pre-incubated with the EGFR enzyme in the kinase buffer.

  • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

  • The reaction is allowed to proceed at room temperature for a specific time (e.g., 60 minutes).

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™).

  • The luminescence is read using a plate reader.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to determine the activity of cholinesterases.[10][11]

Materials:

  • AChE or BChE enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized compounds

  • 96-well microplate reader

Procedure:

  • The reaction is performed in a 96-well plate.

  • The enzyme solution, DTNB solution, and the synthesized compound at various concentrations are added to the wells.

  • The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding the substrate (ATCI or BTCI).

  • The absorbance is measured at 412 nm at regular intervals.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Characterization

G start Start reagents Substituted Benzohydrazide + Substituted Aldehyde start->reagents synthesis Condensation Reaction (Ethanol, Acetic Acid, Reflux) reagents->synthesis filtration Filtration and Washing synthesis->filtration purification Recrystallization filtration->purification product Pure Benzhydrazide Analog purification->product characterization Characterization (FT-IR, NMR, Mass Spec) product->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of benzhydrazide analogs.

Signaling Pathway: EGFR Inhibition

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Benzhydrazide Analog (Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified signaling pathway of EGFR and the point of inhibition by benzhydrazide analogs.

Conclusion

The comparative analysis reveals that fluorination can significantly impact the biological activity of benzhydrazide analogs. In many cases, the introduction of fluorine atoms or fluorine-containing groups leads to enhanced antimicrobial, anticonvulsant, and enzyme inhibitory activities. This is likely due to the unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, which can alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel benzhydrazide derivatives. The visualized workflows and signaling pathways aim to clarify the experimental and biological contexts of these compounds. Further research, including extensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Cross-Validation of Biological Assays for 4-Fluorobenzhydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-Fluorobenzhydrazide derivatives, supported by experimental data from various studies. By cross-validating results from different biological assays, this document aims to offer a clearer perspective on the therapeutic potential of this versatile class of compounds. The inclusion of detailed experimental protocols and signaling pathway diagrams serves to facilitate reproducible research and inspire further investigation into the development of novel this compound-based drugs.

Comparative Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity of various this compound derivatives and their alternatives across different assays, including antioxidant, antimicrobial, anticancer, and enzyme inhibition studies.

Antioxidant Activity

The antioxidant potential of this compound Schiff bases and 1,3,4-oxadiazole derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is a key metric for antioxidant activity.

Compound/DrugChemical ClassDPPH Radical Scavenging IC50 (µM)Reference
Compound 4f Schiff Base of this compound25.57 ± 7.41[1]
Compound 4b Schiff Base of this compound34.77 ± 1.03[1]
Compound 4a Schiff Base of this compound40.90 ± 1.92[1]
Compound 5a 1,3,4-Oxadiazole of this compound52.67 ± 4.98[1]
Vitamin C (Standard) Ascorbic Acid19.39 ± 12.57[1]
Antimicrobial Activity

Hydrazone derivatives of this compound have demonstrated notable antimicrobial properties. The minimum inhibitory concentration (MIC) is the primary indicator of a compound's ability to inhibit microbial growth.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide (1a) Staphylococcus aureusEqual activity to Ceftriaxone[2]
Compound 1c Staphylococcus aureusWithin the range of Ceftriaxone[2]
Compound 1d Staphylococcus aureusWithin the range of Ceftriaxone[2]
Compound 2a Staphylococcus aureusWithin the range of Ceftriaxone[2]
Ceftriaxone (Standard) Staphylococcus aureusStandard antibacterial agent[2]
Anticancer Activity

Derivatives of 4-hydrazinobenzoic acid, a related structure, have shown significant cytotoxic effects against various cancer cell lines. The IC50 value here represents the concentration that inhibits 50% of cancer cell proliferation.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 6 HCT-116 (Colon)21.3 ± 4.1[3]
Compound 7 HCT-116 (Colon)24.9 ± 4.5[3]
Compound 9 HCT-116 (Colon)28.3 ± 5.1[3]
Doxorubicin (Standard) HCT-116 (Colon)22.6 ± 3.9[3]
Compound 7 MCF-7 (Breast)Not specified, but induced apoptosis[3]
Compound 9 MCF-7 (Breast)Not specified, but induced apoptosis[3]
Compound 10 MCF-7 (Breast)Not specified, but induced apoptosis[3]
Doxorubicin (Standard) MCF-7 (Breast)19.7 ± 3.1[3]
Enzyme Inhibitory Activity

4-Benzamidobenzoic acid hydrazide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension.[4] Another class of benzohydrazide derivatives has shown inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in cellular respiration and a target for fungicides.[5]

Compound/DrugTarget Enzyme% Inhibition / IC50Reference
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) Soluble Epoxide Hydrolase (sEH)72% inhibition[4]
AUDA (Standard) Soluble Epoxide Hydrolase (sEH)Potent urea-based sEH inhibitor[4]
Compound A6 Succinate Dehydrogenase (SDH)IC50 = 11.02 µM[5]
Boscalid (Standard) Succinate Dehydrogenase (SDH)IC50 = 5.17 µM[5]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for the key experiments cited in this guide.

Synthesis of this compound Derivatives (General Scheme)

A common synthetic route for this compound derivatives, such as Schiff bases and 1,3,4-oxadiazoles, involves a multi-step process:

  • Esterification of 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid is esterified in the presence of an acid catalyst (e.g., sulfuric acid) in an alcohol solvent (e.g., ethanol).[1]

  • Formation of this compound: The resulting ester is then reacted with hydrazine hydrate to yield this compound.[1]

  • Synthesis of Schiff Bases (Hydrazones): this compound is reacted with various aromatic aldehydes in the presence of a catalytic amount of acetic acid to form the corresponding Schiff bases.[1]

  • Synthesis of 1,3,4-Oxadiazoles: Substituted hydrazones are cyclized using reagents like iodine and potassium carbonate in a solvent such as DMSO to obtain the 1,3,4-oxadiazole derivatives.[1]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a colorimetric method used to determine the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound are added to the DPPH solution.[6]

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.[6] The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

MTT Assay for Anticancer Activity

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 48 to 72 hours.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength corresponding to the formazan product (around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[6]

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.[6]

  • Well Creation: Wells are created in the agar using a sterile borer.[6]

  • Compound Addition: A specific volume of the test compound solution at a known concentration is added to each well.[6]

  • Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours).[6]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[6] A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways affected by this compound derivatives and a generalized workflow for their biological evaluation.

G cluster_0 Soluble Epoxide Hydrolase (sEH) Inhibition Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation_Resolution Inflammation Resolution, Vasodilation, Analgesia EETs->Inflammation_Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inflammation_Progression Inflammation Progression, Hypertension DHETs->Inflammation_Progression Inhibitor This compound Derivative (Inhibitor) Inhibitor->sEH

Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

G cluster_1 Succinate Dehydrogenase (SDH) Inhibition Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III) SDH->ETC e- ROS Reactive Oxygen Species (ROS) (Increased Production) SDH->ROS e- leak ATP ATP Production ETC->ATP Inhibitor This compound Derivative (Inhibitor) Inhibitor->SDH

Caption: Succinate Dehydrogenase (SDH) Inhibition Pathway

G cluster_2 Experimental Workflow for Biological Assay Validation Synthesis Synthesis & Characterization of this compound Derivatives Primary_Screening Primary Screening (e.g., Antioxidant, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Anticancer, Enzyme Inhibition) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Mechanism_Study Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Lead_Selection->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo

Caption: Experimental Workflow for Biological Assay Validation

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Fluorobenzhydrazide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step toward safe handling.

GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The required PPE may be categorized by the level of protection needed.[3][4]

Recommended PPE for Handling this compound

Protection LevelEquipmentSpecifications
Standard Laboratory Use (Level D) Eye/Face ProtectionGoggles (European standard - EN 166) or safety glasses. A face shield is recommended if there is a risk of splashing.[2][5][6]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[5][6][7]
Body ProtectionLaboratory coat.[5]
Respiratory ProtectionNot required under normal use with adequate ventilation.[2]
Large Scale/Emergency Use (Level C/B) Respiratory ProtectionNIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Skin and Body ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[2]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risks.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment gather_ppe->gather_materials weigh Weighing and Transfer (in Fume Hood) gather_materials->weigh reaction Perform Experimental Procedure weigh->reaction decontaminate Decontaminate Equipment and Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash Disposal Decision Tree for this compound Waste start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid Chemical contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Contaminated Labware empty_container Empty Container waste_type->empty_container Used Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_contaminated Collect in Labeled, Sealed Container contaminated_materials->collect_contaminated rinse Triple Rinse Container empty_container->rinse dispose_hazardous Dispose as Hazardous Waste via Approved Vendor collect_solid->dispose_hazardous collect_contaminated->dispose_hazardous collect_rinsate Collect First Rinseate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy rinse->dispose_container collect_rinsate->dispose_hazardous

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzhydrazide
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzhydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.